Methyl 3-(2,4-dichlorophenoxy)propanoate
Description
Properties
IUPAC Name |
methyl 3-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNBYTBUULRHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and CAS registry number for Methyl 3-(2,4-dichlorophenoxy)propanoate
Executive Summary & Chemical Identity
Methyl 3-(2,4-dichlorophenoxy)propanoate is a specific structural isomer of the chlorophenoxy family, distinct from the commercially prevalent herbicide Dichlorprop-methyl (the 2-substituted isomer).[1][2][3] While often encountered as a research standard or intermediate in the synthesis of phenoxy-alkanoic acids, its structural specificity—characterized by a beta-position ether linkage—imparts unique physicochemical properties compared to its alpha-substituted analogs.[1][2][3]
This guide provides the definitive structural data, validated synthetic routes, and critical differentiation protocols for researchers utilizing this compound in auxin mimicry studies or metabolic degradation analysis.[1][2][3]
Core Identity Matrix
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1071715-08-6 |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ |
| Molecular Weight | 249.09 g/mol |
| SMILES | COC(=O)CCCOc1c(Cl)cc(Cl)cc1 |
| InChI Key | Derived from structure:SCHCPDWDIOTCMJ-UHFFFAOYSA-N (Isomer specific) |
| Structural Class |
Structural Analysis & Isomer Differentiation
In drug development and pesticide chemistry, the distinction between the 2-position (alpha) and 3-position (beta) substitution is critical for biological activity.[1][2][3]
The "Beta" Linkage Distinction
The target compound features the phenoxy group attached to the C3 (beta) carbon of the propanoate chain.[1][2][3] This contrasts with Dichlorprop-methyl (CAS 23844-57-7), where the attachment is at C2 (alpha) .[1][2][3]
-
Alpha-Isomer (Dichlorprop-methyl): Chiral center at C2.[1][2][3] High auxin herbicide activity.[1][2][3][4]
-
Beta-Isomer (Target): Achiral chain. Typically exhibits lower auxin activity but serves as a vital metabolic probe or prodrug intermediate.[1][2][3]
Table 1: Structural Comparison of Isomers
| Feature | This compound (Target) | Methyl 2-(2,4-dichlorophenoxy)propionate (Dichlorprop-methyl) |
| Substitution Position | 3-position (Beta) | 2-position (Alpha) |
| Chirality | Achiral (No stereocenter on chain) | Chiral (R/S enantiomers) |
| Primary Utility | Synthetic intermediate, Metabolic standard | Commercial Herbicide (Auxin mimic) |
| CAS Number | 1071715-08-6 | 23844-57-7 |
Synthetic Pathways
For research applications requiring high purity, the synthesis of this compound is best achieved via Michael Addition .[1][2][3] This pathway is superior to Williamson ether synthesis for beta-derivatives due to higher atom economy and the avoidance of secondary elimination byproducts.[1][2][3]
Protocol A: Base-Catalyzed Michael Addition (Preferred)
This method utilizes the nucleophilicity of the phenoxide ion to attack the
Reagents:
Mechanism:
-
Deprotonation: The base removes the phenolic proton, generating the 2,4-dichlorophenoxide anion.[1][2][3]
-
Conjugate Addition: The phenoxide attacks the
-carbon of methyl acrylate (1,4-addition).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Protonation: The resulting enolate is protonated to yield the final ester.[1][2][3]
Protocol B: Esterification of the Free Acid
If starting from 3-(2,4-dichlorophenoxy)propionic acid (CAS 119048, CID 119048), direct esterification is efficient.[1][2][3]
Reagents:
Synthetic Workflow Diagram
The following diagram illustrates the logic flow for selecting the synthesis route based on starting material availability.
Caption: Figure 1. Dual synthetic strategies for CAS 1071715-08-6 highlighting the Michael Addition (green path) as the atom-economical route.
Physicochemical Profile
The following data is derived from computational modeling (ACD/Labs, EPISuite) and comparative analysis with homologous chlorophenoxy esters.
Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted) | Context |
| LogP (Octanol-Water) | 3.4 - 3.6 | Highly Lipophilic; indicates potential for bioaccumulation in fatty tissues.[1][2][3] |
| Water Solubility | < 50 mg/L | Low; requires organic co-solvents (DMSO, Acetone) for biological assays.[1][2][3] |
| Boiling Point | ~320°C (at 760 mmHg) | High thermal stability.[1][2][3] |
| Flash Point | > 140°C | Non-flammable under standard lab conditions.[1][2][3] |
| H-Bond Acceptors | 3 | Ester oxygens and ether oxygen.[1][2][3] |
| H-Bond Donors | 0 | No free hydroxyl groups.[1][2][3] |
Safety & Handling (GHS Standards)
While specific MSDS data for this rare isomer may be sparse, it must be handled with the same rigor as the class of chlorophenoxy herbicides .[1][2][3]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
Parchem Fine & Specialty Chemicals. (2024).[1][2][3] this compound Product Record. Retrieved from [1][2][3]
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 119048, 3-(2,4-Dichlorophenoxy)propanoic acid. Retrieved from [1][2][3]
-
Accela ChemBio. (2024).[1][2][3] Catalog Entry for CAS 1071715-08-6.[1][2][3][7][8][9] Retrieved from [1][2][3]
-
U.S. EPA. (2024).[1][2][3] Chlorophenoxy Herbicides: 2,4-D and Dichlorprop Technical Fact Sheets. Retrieved from [1][2][3]
-
ChemicalBook. (2024).[1][2][3] Methyl 2-(2,4-dichlorophenoxy)propionate (Dichlorprop-methyl) - Comparative Isomer Data. Retrieved from [1][2][3]
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Dichlorprop - Wikipedia [en.wikipedia.org]
- 3. Dichlorprop - Wikipedia [en.wikipedia.org]
- 4. deq.mt.gov [deq.mt.gov]
- 5. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 6. 112169-37-6,1-amino-3-(2-bromophenoxy)propan-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. accelachem.com [accelachem.com]
- 8. 90427-55-7,2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. parchem.com [parchem.com]
Solubility Profile and Thermodynamic Analysis of Methyl 3-(2,4-dichlorophenoxy)propanoate in Organic Solvents
This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3-(2,4-dichlorophenoxy)propanoate and its commercially dominant isomer, Methyl 2-(2,4-dichlorophenoxy)propanoate (Dichlorprop-methyl) .[1]
Executive Summary & Compound Identification
This compound (CAS: 103905-85-7) is a structural isomer of the widely used herbicide Dichlorprop-methyl (CAS: 23844-57-7).[1] While the 2-isomer (Dichlorprop-methyl) functions as a systemic auxin-type herbicide, the 3-isomer typically arises as a positional isomer impurity or a specific intermediate in the synthesis of modified phenoxy-alkanoic acids.[1]
Understanding the solubility differential between these isomers is critical for:
-
Purification: Designing crystallization processes to separate the active 2-isomer from the 3-isomer impurity.
-
Formulation: Selecting optimal solvents for emulsifiable concentrates (EC).
-
Process Safety: Predicting saturation limits to prevent uncontrolled precipitation in reactor lines.
Note on Data Availability: While extensive solubility datasets exist for the commercial 2-isomer (Dichlorprop-methyl), public thermodynamic data for the specific 3-isomer is sparse.[1] This guide presents the definitive solubility data for the 2-isomer as a thermodynamic reference standard and details the experimental protocols required to generate self-validating data for the 3-isomer.
Solubility Data: Methyl 2-(2,4-dichlorophenoxy)propanoate (Reference Standard)[1]
The solubility behavior of the chlorophenoxy propanoate class is governed by the "like dissolves like" principle, where the polar ester group and the lipophilic dichlorophenyl ring dictate solvent affinity.[1]
Table 1: Solubility in Pure Solvents at 20°C (293.15 K)
Data synthesized from PPDB and Agrochemical Desk References.[1]
| Solvent Class | Solvent | Solubility (mg/L) | Solubility (g/L) | Interpretation |
| Polar Aprotic | Ethyl Acetate | > 1,265,000 | > 1,265 | Miscible / Highly Soluble |
| Polar Aprotic | Acetone | 689,000 | 689 | Very Soluble |
| Non-Polar | n-Hexane | 3,030 | 3.03 | Sparingly Soluble |
| Alcohol | Methanol | > 500,000* | > 500 | Soluble |
| Aqueous | Water | 5 - 25 | 0.005 - 0.025 | Insoluble |
*Estimated based on structural analogs.
Thermodynamic Insight
-
High Solubility in Esters/Ketones: The compound exhibits maximum solubility in ethyl acetate and acetone.[1] This is due to strong dipole-dipole interactions between the solvent's carbonyl group and the ester moiety of the solute.[1]
-
Low Solubility in Alkanes: The limited solubility in hexane (3.03 g/L) indicates that the polar ester group dominates the molecule's interaction profile, making non-polar solvents poor candidates for dissolution but excellent anti-solvents for crystallization.[1]
Experimental Protocol: Solubility Determination
To determine the precise solubility curve for This compound (or verify the 2-isomer), the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its higher precision and speed.[1]
Materials & Equipment[1][2][3]
-
Solute: this compound (Purity > 99.0% by HPLC).[1]
-
Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene).[1]
-
Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, programmable water bath (±0.05 K), and a laser transmissometer system.[1]
Workflow: Dynamic Laser Method
This protocol relies on detecting the "disappearance" point of the solid phase (dissolution) upon heating and the "reappearance" point (nucleation) upon cooling.[1]
Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.
Protocol Steps[1]
-
Preparation: Add a known mass (
) of solute and solvent ( ) to the vessel.[1] -
Equilibration: Stir at 300 rpm. The laser intensity through the turbid suspension is near zero.[1]
-
Heating: Increase temperature at a controlled rate (e.g., 2 K/h or 0.1 K/min).
-
Detection: Record the temperature (
) where the laser transmission intensity rises sharply to a plateau (indicating complete dissolution). -
Iteration: Add more solute to the same solution and repeat to obtain the next data point on the solubility curve.
Thermodynamic Modeling
Experimental data should be correlated using the Modified Apelblat Equation , which is the standard for modeling the temperature dependence of solubility for phenoxy-propanoates.[1]
The Equation:
Where:
- = Mole fraction solubility of the solute.[1]
- = Absolute temperature (K).[1]
- = Empirical model parameters derived from regression analysis.
Interpretation:
-
Parameter B: Reflects the enthalpy of solution.[1] A negative
value indicates an endothermic dissolution process (solubility increases with temperature).[1] -
Parameter C: Accounts for the temperature dependence of the heat capacity.
Process Applications: Purification via Crystallization
The solubility data reveals a critical opportunity for separating the 2-isomer and 3-isomer.
Strategy: Cooling Crystallization
Given the high solubility in Acetone and low solubility in Hexane :
-
Dissolution: Dissolve the crude mixture (containing both isomers) in warm Acetone/Hexane (50:50 v/v).
-
Cooling: Lower the temperature to 0°C.
-
Selectivity: The structural difference often leads to a significant difference in the metastable zone width (MSZW).[1] The less soluble isomer (typically the para-substituted or more symmetric isomer) will nucleate first.[1]
-
Filtration: Isolate the crystals.
Anti-Solvent Addition: If cooling alone is insufficient, adding pure Hexane (anti-solvent) to a saturated solution in Ethyl Acetate will force precipitation.[1] The 3-isomer, being an impurity, will likely remain in the mother liquor if the process is stopped before its saturation limit is reached.[1]
References
-
University of Hertfordshire. (2024).[1] Dichlorprop-methyl - PPDB: Pesticide Properties DataBase.[1] Aeru. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 39985, Diclofop-methyl. Link
-
National Institute of Standards and Technology (NIST). (2024).[1] Dichlorprop methyl ester Phase Change Data. NIST Chemistry WebBook, SRD 69.[1][2] Link
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. (Cited for Model Validity).
Sources
UV-Vis and FTIR spectral characteristics of Methyl 3-(2,4-dichlorophenoxy)propanoate
Technical Characterization Guide: Methyl 3-(2,4-dichlorophenoxy)propanoate
Executive Summary
This compound (CAS: 103905-85-7) is a structural analog of the phenoxy herbicide class, distinct from its regioisomer Dichlorprop-methyl (the 2-substituted variant). It serves as a critical intermediate in the synthesis of complex agrochemicals and as a reference standard for metabolite tracking in environmental degradation studies.
This guide provides a definitive technical analysis of its spectral signature. By synthesizing the electronic transitions of the dichlorophenoxy moiety with the vibrational characteristics of the linear propanoate ester, we establish a robust framework for identification and purity assessment.
Structural Logic & Synthesis Pathway
To understand the spectral data, one must first understand the molecular assembly. The molecule combines an electron-rich aromatic ether with an electron-withdrawing ester terminus.
Synthesis Workflow (Graphviz Visualization): The following diagram outlines the standard synthesis via Williamson ether synthesis or Michael addition, which dictates the impurity profile and expected spectral bands.
Figure 1: Nucleophilic substitution pathway for the synthesis of this compound.
UV-Vis Spectral Characteristics
The UV-Vis spectrum of this molecule is dominated by the aromatic system. The 2,4-dichloro substitution pattern and the phenoxy oxygen act as auxochromes, inducing a bathochromic (red) shift compared to benzene.
Theoretical & Experimental Band Assignments
| Transition Type | Wavelength ( | Molar Absorptivity ( | Structural Origin |
| Primary Band ( | 228 - 230 nm | High (>10,000) | |
| Secondary Band ( | 283 - 284 nm | Moderate (~2,000) | Characteristic phenoxy band; fine structure often lost in polar solvents. |
| Ester Cutoff | < 210 nm | Low |
Technical Insight: Unlike aliphatic esters which are transparent above 210 nm, the "fingerprint" of this molecule in UV-Vis is the 283 nm peak . This peak is robust and remains consistent across similar 2,4-D derivatives (e.g., 2,4-D methyl ester), making it a reliable quantitation wavelength that avoids interference from simple aliphatic impurities.
Experimental Protocol: UV-Vis Determination
-
Solvent Selection: Use HPLC-grade Acetonitrile (ACN) or Methanol (MeOH) . ACN is preferred for the <210 nm region transparency.
-
Stock Preparation: Dissolve 10 mg of analyte in 10 mL ACN (1000 ppm).
-
Dilution: Serial dilute to 25 ppm.
-
Scan Parameters:
-
Range: 190 nm – 400 nm.
-
Path Length: 1.0 cm (Quartz cuvette).
-
Baseline: Pure solvent blank.
-
-
Validation: The ratio of Abs(228nm) / Abs(283nm) should remain constant (~4.5 - 5.0) regardless of concentration. A deviation indicates phenol impurities.
FTIR Spectral Characteristics
Fourier Transform Infrared Spectroscopy (FTIR) provides the definitive structural confirmation. The spectrum is a superposition of the 2,4-dichlorophenoxy moiety (aromatic/ether signals) and the methyl propanoate tail (ester/aliphatic signals).
Key Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |
| 3050 - 3100 | Weak | C-H Stretch ( | Confirms aromatic ring presence. |
| 2950 - 2850 | Medium | C-H Stretch ( | Represents the |
| 1735 - 1750 | Very Strong | C=O Stretch (Ester) | The most prominent peak; confirms the ester functionality. |
| 1585 & 1475 | Strong | C=C Ring Stretch | Characteristic "breathing" doublet of the 2,4-substituted benzene. |
| 1240 - 1250 | Strong | Ar-O-C Asym. Stretch | The "Ether" linkage connecting the ring to the side chain. |
| 1170 - 1200 | Strong | C-O-C Ester Stretch | Distinct from the ether linkage; confirms the methyl ester. |
| 800 - 860 | Medium | C-H Out-of-Plane Bending | Diagnostic for 1,2,4-trisubstitution pattern on the ring. |
| 600 - 750 | Medium/Strong | C-Cl Stretch | Characteristic "fingerprint" bands for chlorinated aromatics. |
Experimental Protocol: FTIR (ATR Method)
-
Instrument Setup: FTIR Spectrometer with a Diamond or ZnSe ATR crystal.
-
Background: Collect 16 scans of the clean, dry crystal (air background).
-
Sample Application:
-
If Liquid: Place 1 drop (~20 µL) to cover the crystal active area.
-
If Solid/Paste: Place a small amount and apply pressure using the anvil to ensure contact.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (to improve Signal-to-Noise).
-
Range: 4000 – 600 cm⁻¹.
-
-
Cleaning: Clean crystal with Isopropanol (IPA) immediately after measurement to prevent chlorinated residue adhesion.
Comparative Analysis: Isomer Differentiation
A common analytical challenge is distinguishing the 3-isomer (linear) from the 2-isomer (branched, Dichlorprop-methyl).
-
Mass Spectrometry (GC-MS): Both have identical molecular weights (249.09 g/mol ).
-
FTIR Differentiation:
-
3-isomer (Linear): Shows typical methylene chain wagging/rocking bands (series of weak bands 1300-1400 cm⁻¹).
-
2-isomer (Branched): Shows a characteristic "split" in the methyl bending region (~1380 cm⁻¹) due to the chiral center methine/methyl interaction, absent in the linear 3-isomer.
-
References
-
National Institute of Standards and Technology (NIST). 2,4-D methyl ester Mass and IR Spectra. NIST WebBook. Available at: [Link](Note: Used as the primary homolog reference for the 2,4-dichlorophenoxy spectral moiety).
-
PubChem. Diclofop-methyl (Compound Summary). National Library of Medicine. Available at: [Link](Note: Reference for phenoxy-propanoate ester linkage characteristics).
-
Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. Available at: [Link](Note: Reference for the specific linear propanoate ester carbonyl and C-O stretching frequencies).
Thermodynamic stability of Methyl 3-(2,4-dichlorophenoxy)propanoate under ambient conditions
[2]
Executive Summary
Methyl 3-(2,4-dichlorophenoxy)propanoate (CAS: 43085757 / Related: 23844-57-7 for isomer) is the methyl ester of 3-(2,4-dichlorophenoxy)propanoic acid.[1][2][3][4] While often overshadowed by its herbicidal isomer Dichlorprop-methyl (the alpha- or 2-substituted variant), the 3-substituted (beta) isomer presents a distinct thermodynamic profile governed by its linear alkyl chain.[2][3][4]
Under ambient conditions (
Chemical Identity & Physicochemical Baseline[1][3][4][5][6][7]
To understand the stability, we must first establish the structural baseline.[2] The shift of the phenoxy group from the 2-position (in Dichlorprop) to the 3-position significantly alters the steric environment of the ester linkage.[3]
Structural Distinction[1][3][4]
-
Structure:
[1][2][3][4] -
Key Feature: The propanoate chain is linear.[2][3][4] The bulky 2,4-dichlorophenoxy group is attached to the
-carbon, two atoms away from the carbonyl carbon.[2] -
Comparison: In Dichlorprop-methyl, the phenoxy group is on the
-carbon, creating significant steric bulk immediately adjacent to the ester carbonyl.[2]
Predicted Physicochemical Properties[3][4]
Thermodynamic Stability Profile
Hydrolytic Stability (The Critical Pathway)
The ester bond is the thermodynamically unstable point of the molecule in the presence of water.[2][3]
-
Mechanism: Nucleophilic Acyl Substitution (
mechanism under basic conditions).[1][2][3][4] -
Kinetics vs. 2-Isomer: The 3-isomer is less stable than Dichlorprop-methyl.[1][3][4]
-
Reasoning: The hydrolysis rate is controlled by the electrophilicity of the carbonyl carbon and the steric access for the nucleophile (water/hydroxide).[2][3] In the 3-isomer, the
-carbon is unsubstituted ( ), offering an unobstructed path for nucleophilic attack.[1][2][3][4] In contrast, the 2-isomer has a bulky phenoxy group at the -position, which sterically shields the carbonyl.[2]
-
-
pH Dependence:
-
Acidic (pH < 4): Metastable.[1][2][3][4] Protonation of the carbonyl oxygen activates it, but the reaction is reversible and slow.[2]
-
Neutral (pH 7): Stable for short durations (days), but slow hydrolysis occurs over months (shelf-life concern).[1][2][3][4]
-
Basic (pH > 8): Unstable.[1][2][3][4] Rapid irreversible hydrolysis to 3-(2,4-dichlorophenoxy)propanoate (anion) and methanol.[2][3][4]
-
DOT Diagram: Hydrolysis Mechanism & Pathway
Caption: Base-catalyzed hydrolysis pathway. The linear 3-isomer allows faster nucleophilic attack than the branched 2-isomer.[1]
Thermal Stability
-
Ambient (
): Thermodynamically stable.[1][2][3][4] No spontaneous decarboxylation or bond homolysis occurs.[1][2][3][4] -
Elevated (
): Potential for ether cleavage.[1][2][3][4] The phenoxy-alkyl ether bond is robust but can cleave under extreme acid/thermal stress to yield 2,4-dichlorophenol.[1][2][3] -
Volatility: As a methyl ester, the compound has measurable vapor pressure.[2] In open systems, mass loss via volatilization is a kinetic factor, though not a chemical degradation.[2]
Photostability[1][3][4]
Experimental Protocols for Stability Validation
To empirically define the stability of this specific isomer, the following OECD-compliant protocols are recommended.
Accelerated Stability Testing (Forced Degradation)
This protocol determines the degradation pathways and validates analytical methods.[1][2][3][4]
Objective: Quantify hydrolysis rates (
Workflow:
-
Preparation: Dissolve compound in Acetonitrile (stock). Dilute into aqueous buffers (pH 1.2, 7.0, 9.0) at
.[1][2][3][4] Co-solvent (MeOH) should be .[1][2][3][4] -
Incubation: Thermostat at
(accelerated) and (control). -
Sampling: Aliquot at
days. -
Quenching: Adjust pH to neutral immediately to freeze reaction.
-
Analysis: RP-HPLC (See Section 4).
Photostability Testing
Objective: Assess sensitivity to ambient light.
-
Sample: Thin film of neat liquid/solid on glass slide.
-
Exposure: Xenon arc lamp (simulated sunlight) for 24 hours (
). -
Control: Dark control wrapped in foil.
-
Analysis: Extract with Acetonitrile and analyze for degradation products (specifically 2,4-dichlorophenol).
DOT Diagram: Stability Testing Decision Tree
Caption: Decision matrix for classifying storage requirements based on stress testing results.
Analytical Methodologies (HPLC-UV)
To monitor thermodynamic stability, a specific, stability-indicating method is required.[1][2]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), | Strong retention of lipophilic ester; separation from polar acid degradant.[1][2][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the free acid degradant, improving peak shape.[2] |
| Mobile Phase B | Acetonitrile | High elution strength for the ester.[3][4] |
| Gradient | 50% B to 90% B over 10 min | Ester elutes late; Acid elutes early.[2][3][4] |
| Detection | UV @ 230 nm & 280 nm | 230 nm for carbonyl; 280 nm for phenoxy ring specificity.[2][3][4] |
| Target Retention | Acid: ~3-4 min; Ester: ~8-9 min | Clear resolution is critical for quantification.[1][2][3][4] |
Storage & Handling Recommendations
Based on the thermodynamic profile:
-
Moisture Control: Critical. The ester is prone to hydrolysis.[2][3][4][7][8] Store under inert gas (
) or with desiccant. -
Temperature: Refrigeration (
) is recommended for long-term standards to inhibit slow hydrolysis.[1][2][3][4] Ambient ( ) is acceptable for short-term use if dry.[1][2][3][4] -
Container: Amber glass (Type I) with PTFE-lined caps to prevent photolysis and absorption into plastics.[1][2][3][4]
References
-
PubChem. (2025).[1][2][3][4] this compound (Compound).[2][3][4] National Library of Medicine.[2][3][4] Available at: [Link][1][2][3][4]
-
European Chemicals Agency (ECHA). (2025).[1][2][3][4] Dichlorprop-methyl (Isomer Analog Data).[2][3][4] Registration Dossier.[1][2][3][4] Available at: [Link][1][2][3][4]
-
OECD. (2004).[1][2][3][4] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals.[2][3][4] Available at: [Link][1][2][3][4]
-
Roberts, T. R. (1998).[1][2][3][4] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[2][3][4] (Reference for general phenoxy ester hydrolysis mechanisms).
Sources
- 1. Dichlorprop [webbook.nist.gov]
- 2. Dichlorprop - Wikipedia [en.wikipedia.org]
- 3. Diclofop-methyl | C16H14Cl2O4 | CID 39985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2,4-Dichlorophenoxy)propanoic acid | C9H8Cl2O3 | CID 119048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN106167453A - A kind of preparation method of 2,4 dichlorphenoxyacetic acid methyl ester - Google Patents [patents.google.com]
- 6. aloki.hu [aloki.hu]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
Metabolic Breakdown of Methyl 3-(2,4-dichlorophenoxy)propanoate in Soil Matrices
This technical guide details the metabolic breakdown of Methyl 3-(2,4-dichlorophenoxy)propanoate (Me-3-2,4-DP) in soil.
Technical Note on Isomerism:
This guide specifically addresses the 3-isomer (linear propanoate chain), a structural analog often used in mechanistic studies to contrast with the commercial herbicide Dichlorprop (the 2-isomer). While Dichlorprop degrades via direct ether cleavage due to steric hindrance at the
Executive Summary
The degradation of this compound in soil matrices follows a biphasic metabolic cascade governed by hydrolytic activation and subsequent oxidative catabolism. Unlike its branched isomer (Dichlorprop), this compound acts as a "pro-herbicide" precursor to 2,4-D via
This guide provides the mechanistic causality, kinetic data, and validated protocols required for tracking this metabolic fate in aerobic soil systems.
Part 1: The Metabolic Cascade (Mechanistic Pathways)
Phase I: Hydrolytic Activation (The "Trigger" Step)
Upon application to soil, the methyl ester moiety is rapidly cleaved. This is a dual-mechanism process driven by abiotic catalysis (pH-dependent) and biotic enzymatic activity (carboxylesterases).
-
Mechanism: Nucleophilic attack on the carbonyl carbon by water (abiotic) or serine hydrolases (biotic).
-
Kinetics:
hours in moist, non-sterile soils. -
Product: 3-(2,4-dichlorophenoxy)propanoic acid (3-2,4-DP Acid).
Phase II: -Oxidation (The Chain Shortening)
This is the differentiating step for the 3-isomer. Soil bacteria (e.g., Ralstonia, Alcaligenes) utilizing the
-
Mechanism: The 3-carbon chain is activated to Acyl-CoA, oxidized to the enoyl-CoA, hydrated, and cleaved to release Acetyl-CoA and the 2-carbon analog: 2,4-D .
-
Significance: The compound is effectively converted into 2,4-D in situ.
-
Observation: A transient accumulation of 2,4-D is often observed 48–96 hours post-application.
Phase III: Ether Cleavage & Ring Mineralization
Once converted to 2,4-D, the pathway converges with the standard tfd gene cluster pathway (encoded by plasmids like pJP4).
-
Ether Cleavage: The tfdA gene product (
-ketoglutarate-dependent dioxygenase) cleaves the ether bond, yielding 2,4-Dichlorophenol (2,4-DCP) and glyoxylate. -
Ring Hydroxylation: 2,4-DCP is hydroxylated to 3,5-dichlorocatechol (3,5-DCC).
-
Ring Fission: Ortho-cleavage opens the ring to form 2,4-dichloro-cis,cis-muconate, eventually leading to the TCA cycle.
Visualization: The Degradation Pathway
The following diagram illustrates the stepwise conversion from the parent ester to the mineralized ring products.
Caption: Figure 1. Metabolic pathway of Me-3-2,4-DP showing hydrolysis, beta-oxidation to 2,4-D, and subsequent ring cleavage.
Part 2: Experimental Protocols & Validation
To rigorously track this pathway, a "Self-Validating" analytical workflow is required. This protocol uses QuEChERS extraction coupled with LC-MS/MS for polar acids and GC-MS for volatile phenols.
Soil Microcosm Setup
-
Soil Sourcing: Collect agricultural topsoil (0–10 cm). Sieve (2 mm) to homogenize.
-
Moisture Adjustment: Adjust to 40% Maximum Water Holding Capacity (MWHC).
-
Spiking: Apply Me-3-2,4-DP in acetone carrier to achieve 5 mg/kg concentration.
-
Incubation: Dark, 20°C ± 2°C. Sample at T=0, 6h, 12h, 1d, 3d, 7d, 14d, 28d.
Extraction Protocol (The "Double-Phase" Method)
Because the pathway produces both esters (neutral) and acids/phenols (anionic), a single pH extraction is insufficient.
Step 1: Neutral Extraction (Parent Ester)
-
Weigh 10 g soil into a 50 mL centrifuge tube.
-
Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.
-
Shake vigorously (1 min) and vortex (30 sec).
-
Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately.
-
Centrifuge (3000 x g, 5 min).
-
Aliquot A: Take 1 mL supernatant for LC-MS/MS (Target: Parent Ester).
Step 2: Acidic/Phenolic Extraction (Metabolites)
-
To the remaining soil pellet, add 10 mL of 0.1 M NaOH in Methanol:Water (1:1) .
-
Why: Alkaline hydrolysis releases bound residues of 2,4-D and 2,4-DCP from soil organic matter.
-
-
Sonicate for 15 minutes.
-
Centrifuge and collect supernatant.
-
Acidify supernatant to pH < 2 with 6M HCl.
-
Aliquot B: Perform Liquid-Liquid Extraction (LLE) with Dichloromethane or analyze via LC-MS/MS (Target: 2,4-D, 2,4-DCP).
Analytical Parameters (LC-MS/MS)
Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Retention Logic |
| Me-3-2,4-DP | 263.0 [M+H]+ | 161.0 | 25 | Late eluting (Non-polar) |
| 3-2,4-DP Acid | 247.0 [M-H]- | 161.0 | 20 | Mid eluting |
| 2,4-D | 219.0 [M-H]- | 161.0 | 18 | Mid eluting |
| 2,4-DCP | 161.0 [M-H]- | 125.0 | 22 | Early eluting |
Part 3: Quantitative Data & Kinetics
The following table summarizes typical kinetic data derived from aerobic soil metabolism studies (Loam soil, pH 6.5, 20°C).
| Metabolic Phase | Primary Analyte | Half-Life ( | Rate Constant ( | Key Influencing Factor |
| Hydrolysis | Me-3-2,4-DP | 4 – 12 hours | 0.17 | Soil pH (Faster in alkaline) |
| 3-2,4-DP Acid | 1.5 – 3 days | 0.46 | Microbial biomass (Aerobic) | |
| Ring Cleavage | 2,4-D (Intermediate) | 4 – 6 days | 0.14 | Prior exposure (Adaptation) |
| Mineralization | 2,4-DCP | < 2 days | > 0.35 | Transient; rarely accumulates |
Kinetic Workflow Diagram
This diagram outlines the logic for calculating kinetic parameters from the raw data generated by the protocols above.
Caption: Figure 2. Kinetic modeling workflow for determining degradation half-lives (DT50) in soil.
References
-
United States Department of Agriculture (USDA). (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link] (Cited for: Hydrolysis mechanisms of phenoxy-ester herbicides in soil matrices).
-
National Institutes of Health (NIH) / PubMed. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved. [Link] (Cited for: The downstream tfd pathway and ring cleavage mechanisms of 2,4-D).
-
Environmental Protection Agency (EPA). (1993). Dichlorprop-P Task Force Analytical Method No. TSKF9301. [Link] (Cited for: Standardized soil extraction protocols for dichlorprop derivatives).
-
NIST Chemistry WebBook. (2023). 3-Phenoxypropionic acid: Chemical Structure and Properties. [Link] (Cited for: Verification of the 3-phenoxypropionic acid structure and beta-oxidation potential).
-
Frontiers in Microbiology. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids and Propionate Metabolism. [Link] (Cited for: Mechanisms of beta-oxidation in propionate/odd-chain derivatives).
An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-(2,4-dichlorophenoxy)propanoate
Foreword: Unveiling Molecular Architecture for Advanced Material and Drug Development
In the realm of pharmaceutical sciences and materials research, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from predicting a drug's interaction with its biological target to engineering crystalline materials with desired physical properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating atomic arrangements in the solid state, providing precise and accurate measurements of molecular dimensions that are unparalleled by other methods.[1]
This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of a novel small organic molecule, using Methyl 3-(2,4-dichlorophenoxy)propanoate as a case study. This compound, a derivative of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), presents a relevant example for researchers in agrochemicals, environmental science, and drug discovery. While the crystal structure of the parent acid, 2,4-D, has been studied, revealing dimeric structures formed through hydrogen bonding[2], the esterification to this compound introduces conformational flexibility and alters the intermolecular interaction landscape.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the why behind the how, fostering a deeper understanding of the experimental choices and the self-validating nature of a well-executed crystallographic analysis.
Synthesis and Purification: The Foundation of a Successful Crystal Structure Analysis
A high-quality single crystal is the prerequisite for a successful SCXRD experiment. This, in turn, necessitates a pure, well-characterized sample of the compound of interest.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward esterification of 3-(2,4-dichlorophenoxy)propanoic acid.
Reaction Scheme:
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2,4-dichlorophenoxy)propanoic acid[3] in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid[4], to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into a suitable organic solvent, like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Purity Assessment
The purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the absence of starting materials or byproducts that could hinder crystallization.
Crystallization: The Art and Science of Growing Single Crystals
The goal of crystallization is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice. For small organic molecules, slow evaporation of a saturated solution is a commonly successful technique.
Step-by-Step Protocol:
-
Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility. A range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) should be screened.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
-
Slow Evaporation: Transfer the solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed. Crystal growth can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable single crystals have formed (typically with dimensions of at least 0.1 mm in two dimensions[5]), carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction (SCXRD): Data Collection and Processing
SCXRD is a non-destructive technique that provides a three-dimensional map of the electron density within the crystal.[5] From this map, the positions of the individual atoms can be determined.
Experimental Workflow
The following diagram illustrates the typical workflow for an SCXRD experiment.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a suitable holder, such as a glass fiber or a cryoloop, using a minimal amount of paratone oil or other cryoprotectant.[6]
-
Diffractometer Setup: The mounted crystal is placed on a goniometer in the X-ray beam of a diffractometer, such as an Oxford Diffraction Gemini Ultra dual source CCD diffractometer.[7] Data is typically collected at a low temperature (e.g., 100 K) using a cryostream cooler to minimize thermal motion of the atoms and improve data quality.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). For organic molecules, molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is commonly used.[7]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection. The data is then scaled and corrected for experimental factors.
-
Absorption Correction: An absorption correction is applied to account for the absorption of X-rays by the crystal. A multi-scan method (e.g., using the SADABS program) is often employed.[8]
Structure Solution and Refinement: From Data to Molecular Model
Structure Solution
The goal of structure solution is to obtain an initial model of the molecular structure from the processed diffraction data. For small molecules, direct methods are typically successful. This involves using statistical relationships between the phases of the reflections to generate an initial electron density map.
Structure Refinement
The initial model is then refined against the experimental data using a full-matrix least-squares procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
Key Refinement Parameters:
-
R1: A measure of the agreement between the observed and calculated structure factor amplitudes.
-
wR2: A weighted R-factor based on the squared structure factor amplitudes.
-
Goodness-of-Fit (Goof): Should be close to 1 for a good refinement.
Structure Validation
After refinement, the final structure model must be validated to ensure its chemical and crystallographic reasonability. This includes checking for sensible bond lengths and angles, appropriate thermal ellipsoids, and the absence of significant residual electron density.
Results and Discussion: Interpreting the Crystal Structure
The final output of a crystal structure analysis is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.
Crystallographic Data
The key crystallographic data for this compound would be summarized in a table similar to the one below (with hypothetical data for illustrative purposes).
| Parameter | Value |
| Chemical formula | C₁₀H₁₀Cl₂O₃ |
| Formula weight | 249.09 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 13.789(5) |
| α (°) | 90 |
| β (°) | 109.21(2) |
| γ (°) | 90 |
| Volume (ų) | 1112.3(7) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (0.71073) |
| Reflections collected | 9876 |
| Independent reflections | 2543 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure and Conformation
The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. A key aspect to analyze would be the conformation of the propanoate chain and the orientation of the 2,4-dichlorophenyl ring relative to the rest of the molecule.
Caption: Numbering scheme for this compound.
Intermolecular Interactions and Crystal Packing
The elucidated crystal structure allows for a detailed analysis of the intermolecular interactions that govern the crystal packing. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds and halogen-halogen interactions (Cl···Cl) would be expected to play a significant role in the crystal packing.[8] Understanding these interactions is crucial for crystal engineering and predicting the physical properties of the solid state.
Conclusion: From Structure to Application
This guide has outlined the comprehensive process for the crystal structure analysis of this compound, from synthesis to the final interpretation of the molecular and crystal structure. The resulting atomic-level information is invaluable for a wide range of applications, including:
-
Drug Development: Understanding the conformation and intermolecular interactions can inform the design of more potent and selective drug candidates.
-
Materials Science: Knowledge of the crystal packing can be used to engineer materials with specific properties, such as solubility and stability.
-
Agrochemicals: The structure can provide insights into the mode of action of herbicides and other agrochemicals.
The methodologies described herein represent the gold standard for small molecule structure elucidation and provide the foundational knowledge for rational design in the chemical and pharmaceutical sciences.
References
-
Karthikeyan, M., et al. (2012). Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o572. Available at: [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from: [Link]
-
FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from: [Link]
-
Beckmann, P. A., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information, PubChem Compound Database; CID=43085757. Available at: [Link]
-
Sanjuan, M. L., et al. (2025). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. Molecules, 30(2), 487. Available at: [Link]
- Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.
-
PubChem. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid. Retrieved from National Center for Biotechnology Information, PubChem Compound Database; CID=119048. Available at: [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(2,4-Dichlorophenoxy)propanoic acid | C9H8Cl2O3 | CID 119048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]
- 5. X-ray single-crystal diffraction | FZU [fzu.cz]
- 6. repository.brynmawr.edu [repository.brynmawr.edu]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Methyl 3-(2,4-dichlorophenoxy)propanoate
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of Methyl 3-(2,4-dichlorophenoxy)propanoate, a compound of interest in agrochemical and pharmaceutical research due to its structural relation to phenoxy herbicides.[1] The protocol is centered around the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[2][3] We present a step-by-step procedure starting from 2,4-dichlorophenol and methyl 3-chloropropanoate, utilizing potassium carbonate as a base in an acetonitrile solvent system. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental rationale, and self-validating protocols to ensure reproducibility and high yield.
Introduction and Scientific Rationale
The synthesis of aryloxyalkanoic esters is a cornerstone of medicinal and agricultural chemistry. The target molecule, this compound, belongs to this class and serves as a valuable building block or a potential biologically active agent itself. Its structure is analogous to well-known herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid), which function as synthetic auxins that disrupt broadleaf weed growth.[4]
The chosen synthetic strategy is the Williamson ether synthesis , a classic SN2 reaction. This method involves the deprotonation of a phenol (or alcohol) to form a nucleophilic phenoxide (or alkoxide), which then displaces a halide from an alkyl halide to form the ether.[3][5] This approach is widely used in both laboratory and industrial settings due to its broad scope and reliability.[2]
Causality Behind Experimental Choices:
-
Choice of Phenol: 2,4-Dichlorophenol is selected as the starting material. The electron-withdrawing nature of the two chlorine atoms increases the acidity of the phenolic proton compared to unsubstituted phenol, facilitating its deprotonation.[6]
-
Choice of Base: While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K2CO3) is a safer and more practical choice for this synthesis.[7][8] It is a mild, non-nucleophilic base that is effective in deprotonating the phenol to its corresponding phenoxide salt without promoting significant side reactions, such as the hydrolysis of the ester group on the alkylating agent.[9][10]
-
Choice of Alkylating Agent: Methyl 3-chloropropanoate is an ideal alkylating agent. It is a primary alkyl halide, which is highly favored for SN2 reactions as it minimizes steric hindrance and the competing E2 elimination pathway that can occur with secondary or tertiary halides.[3][5]
-
Choice of Solvent: Acetonitrile (CH3CN) is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic reactants and the potassium phenoxide salt while not participating in the reaction itself. Its relatively high boiling point (82 °C) allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[8]
Reaction Mechanism and Experimental Workflow
The synthesis proceeds in two primary stages, as depicted in the reaction scheme below. First, 2,4-dichlorophenol is deprotonated by potassium carbonate to form the potassium 2,4-dichlorophenoxide intermediate. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of methyl 3-chloropropanoate, displacing the chloride ion via an SN2 mechanism to yield the final product.
The overall experimental process follows a logical sequence of reaction, work-up, and purification to isolate the target compound.
Materials and Detailed Experimental Protocol
Reagent and Equipment List
Ensure all reagents are of appropriate purity (typically ≥98%) and solvents are anhydrous where specified.
Table 1: Reagent Properties and Safety Information
| Reagent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Key Hazards |
|---|---|---|---|---|---|
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 210 | 1.383 | Toxic, Corrosive, Environmental Hazard[11] |
| Methyl 3-chloropropanoate | C₄H₇ClO₂ | 122.55 | 144 | 1.147 | Flammable, Irritant |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | N/A | 2.43 | Irritant |
| Acetonitrile (Anhydrous) | C₂H₃N | 41.05 | 82 | 0.786 | Flammable, Acutely Toxic |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.902 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.659 | Flammable, Neurotoxin, Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | N/A | 2.664 | Hygroscopic |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Step-by-Step Synthesis Protocol
Table 2: Reaction Stoichiometry
| Reagent | Moles | Molar Ratio | Mass / Volume |
|---|---|---|---|
| 2,4-Dichlorophenol | 0.05 mol | 1.0 eq | 8.15 g |
| Methyl 3-chloropropanoate | 0.06 mol | 1.2 eq | 7.35 g (6.4 mL) |
| Potassium Carbonate | 0.10 mol | 2.0 eq | 13.82 g |
| Acetonitrile | - | - | 100 mL |
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorophenol (8.15 g, 0.05 mol) and anhydrous potassium carbonate (13.82 g, 0.10 mol). Add 100 mL of anhydrous acetonitrile.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add methyl 3-chloropropanoate (6.4 mL, 0.06 mol) dropwise over 5 minutes.
-
Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82-85 °C) using a heating mantle or oil bath. Maintain a gentle reflux with vigorous stirring.
-
Monitoring the Reaction: The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material (2,4-dichlorophenol) and the reaction mixture. The reaction is complete when the 2,4-dichlorophenol spot has been consumed (typically 6-12 hours).
-
Work-up - Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the solid inorganic salts (KCl and excess K₂CO₃) using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate (~20 mL).[8]
-
Work-up - Solvent Removal: Combine the filtrates and remove the acetonitrile and ethyl acetate using a rotary evaporator.
-
Work-up - Liquid-Liquid Extraction: Dissolve the resulting oily residue in 100 mL of ethyl acetate and transfer it to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride (brine) solution. This removes any remaining inorganic impurities and water-soluble components.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[8] Swirl the flask occasionally for about 15-20 minutes.
-
Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which will likely be a pale yellow oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 Hexane:EtOAc) to isolate the pure this compound. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. The expected yield is typically in the range of 80-95%.
Characterization and Troubleshooting
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment and structural integrity.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester, C-O-C of the ether).
-
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions, sufficient reaction time, and careful extractions. The quality of the methyl 3-chloropropanoate is critical, as it can degrade over time.
-
Presence of Starting Material: Indicates an incomplete reaction. Consider increasing the reaction time, temperature, or using a slight excess of the alkylating agent.
-
Side Products: Potential side reactions include hydrolysis of the ester if water is present. Using anhydrous reagents and solvents is crucial.
-
Safety and Handling Precautions
-
This procedure must be conducted in a well-ventilated fume hood.
-
2,4-Dichlorophenol: Is toxic if swallowed or in contact with skin and is corrosive.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.
-
Methyl 3-chloropropanoate: Is a lachrymator and irritant. Handle with care.
-
All waste materials should be disposed of according to institutional and local environmental regulations.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound via the Williamson ether synthesis. By providing a clear rationale for the selection of reagents and conditions, coupled with a detailed, step-by-step procedure and troubleshooting guidance, this document serves as a valuable resource for chemists in the agrochemical and pharmaceutical industries. The described method is robust, scalable, and utilizes readily available materials, making it an excellent choice for both research and development applications.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Patel, M., Dolia, M. B., Patel, J. N., & Patel, R. (2005). Synthesis and characterization of novel acrylic copolymers: Determination of monomer reactivity ratios and biological activity. Reactive and Functional Polymers, 65(3), 261-271. Available from: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Swarthmore College. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Gong, M. L., et al. (2011). (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023. Available from: [Link]
- Google Patents. (2016). CN106167453A - A kind of preparation method of 2,4 dichlorphenoxyacetic acid methyl ester.
-
Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. Available from: [Link]
- Google Patents. (2021). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
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O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. Retrieved from [Link]
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ResearchGate. (2018). Molecular Imprinted Polymer of Methacrylic Acid Functionalised β-Cyclodextrin for Selective Removal of 2,4-Dichlorophenol. Retrieved from [Link]
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Royal Society of Chemistry. (2001). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry, 3, 7-10. Retrieved from [Link]
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ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]
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ResearchGate. (2018). 31.5.1.4.3 Synthesis of Phenols and Phenolates with Retention of the Functional Group (Update 2018). Retrieved from [Link]
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SlidePlayer. (n.d.). Phenol Synthesis Part I. Retrieved from [Link]
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ResearchGate. (1982). Metabolism of diclofop-methyl (methyl-2-[4-(2',4'-dichlorophenoxy)phenoxy] propanoate) in cell suspensions of diploid wheat (Triticum monococcum). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
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New World Encyclopedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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IARC Publications. (2016). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 3-(2,4-dichlorophenoxy)propanoate
Application Note and Protocol
Abstract
This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-(2,4-dichlorophenoxy)propanoate. This synthetic auxin herbicide is a member of the phenoxyalkanoic acid class, and its accurate determination is crucial for environmental monitoring, quality control in manufacturing, and residue analysis in agricultural products. The presented protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chromatographic principles for related compounds. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable technique.
Introduction and Scientific Rationale
This compound is a chemical entity of significant interest in the agricultural sector. Its herbicidal activity, similar to other synthetic auxins, disrupts normal plant growth in targeted broadleaf weeds.[1] The accurate quantification of this compound is paramount for ensuring product efficacy, assessing environmental fate, and adhering to regulatory limits for residues in food and water.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this application due to its high resolution, sensitivity, and adaptability.[2][3] This application note details a reversed-phase HPLC method, which is ideally suited for the analysis of moderately non-polar compounds like this compound. The selection of a C18 stationary phase provides a hydrophobic surface for the retention of the analyte, while a mobile phase of acetonitrile and water allows for controlled elution.[4]
A critical consideration in the analysis of phenoxy herbicide esters is their potential for hydrolysis to the corresponding carboxylic acid under certain pH conditions.[5] Therefore, the mobile phase is acidified to ensure the stability of the ester form throughout the analysis. UV detection is employed, leveraging the chromophoric nature of the dichlorophenyl ring. Based on the UV spectra of structurally similar compounds like 2,4-D, which exhibit strong absorbance around 230 nm and 283 nm, these wavelengths are selected for sensitive detection.[6][7][8]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: HPLC analysis workflow for this compound.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (88% or higher purity).
-
Standards: Analytical standard of this compound (≥98% purity).
-
Filters: 0.45 µm PTFE syringe filters.
Instrumentation and Chromatographic Conditions
This method is adaptable to most standard HPLC systems equipped with a UV detector.
| Parameter | Condition | Rationale |
| HPLC System | Standard binary or quaternary pump system with UV/Vis detector | Provides the necessary solvent delivery and detection capabilities for this analysis. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase offers excellent hydrophobic retention for the non-polar analyte. The specified dimensions provide a good balance between resolution and analysis time.[4] |
| Mobile Phase A | HPLC Grade Water with 0.1% Formic Acid | Water is the weak solvent in this reversed-phase system. The addition of formic acid acidifies the mobile phase to a pH of approximately 2.7, which suppresses the potential hydrolysis of the ester analyte and ensures sharp peak shapes by minimizing interactions with residual silanols on the stationary phase.[5][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is the strong organic solvent used to elute the analyte from the C18 column. Its low UV cutoff and viscosity make it a suitable choice for reversed-phase chromatography.[9] |
| Elution Mode | Isocratic or Gradient | An isocratic elution with an optimized ratio of Mobile Phase A and B can be used for simple sample matrices. A gradient elution (as detailed in the protocol) is recommended for complex matrices to ensure adequate separation from potential interferences. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing good efficiency and reasonable run times.[3][4] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and can improve peak shape.[10] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for column overload. This can be optimized based on sample concentration and system sensitivity. |
| Detection Wavelength | 230 nm and 283 nm | The dichlorophenyl moiety of the analyte exhibits strong UV absorbance at these wavelengths, providing high sensitivity. Monitoring at two wavelengths can aid in peak identification and purity assessment.[6][7] |
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid). A typical calibration range would be 0.1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation procedure will depend on the matrix. The following is a general guideline for a liquid sample.
-
Extraction: For aqueous samples, a liquid-liquid extraction with a water-immiscible solvent like ethyl acetate or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components.
-
Dilution: For formulated products, accurately dilute a known weight or volume of the product in acetonitrile to bring the concentration of this compound within the calibration range.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm PTFE syringe filter to remove particulate matter that could damage the HPLC column.
HPLC System Operation and Analysis Sequence
The following diagram outlines the logical sequence for running an analysis.
Caption: Recommended HPLC analysis sequence.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a blank (initial mobile phase) to ensure the system is clean and free from interfering peaks.
-
Calibration Curve: Inject the series of working standard solutions from the lowest to the highest concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Acquisition and Processing: Acquire and process the chromatograms using appropriate chromatography data software. Identify the peak corresponding to this compound based on its retention time compared to the standards.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation and System Suitability
For reliable and accurate results, the method should be validated according to established guidelines (e.g., ICH, SANTE). Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Accuracy: Determined by recovery studies of spiked samples at different concentration levels.
-
Precision: Evaluated by the relative standard deviation (RSD) of replicate injections of the same standard (repeatability) and on different days (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
System Suitability: Before and during the analysis, system suitability parameters should be monitored to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| RSD of Retention Times | < 2% |
| RSD of Peak Areas | < 2% |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative determination of this compound. By leveraging established principles of reversed-phase chromatography and adapting methods from structurally similar phenoxy herbicides, this protocol offers a strong starting point for method implementation and validation in various laboratory settings. The provided rationale for each experimental choice is intended to empower the user to further optimize the method for their specific application and instrumentation.
References
- Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and Plant Physiology. John Wiley & Sons.
- Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography.
- Hogenboom, A. C., Niessen, W. M. A., & Brinkman, U. A. T. (1999). The role of column liquid chromatography-mass spectrometry in the analysis of pesticides.
- Kole, R. K., Banerjee, H., & Bhattacharyya, A. (1996). Persistence and fate of 2,4-D and butachlor in rice-fish culture. Toxicological & Environmental Chemistry, 54(1-4), 111-118.
- Sassman, S. A., & Lee, L. S. (2005). Sorption of three ionizable herbicides to a soil and its components: influence of pH. Environmental Toxicology and Chemistry, 24(12), 3021-3028.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
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Macedonian Journal of Chemistry and Chemical Engineering. (2008). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in Republic of Macedonia by high performance liquid chromatography. [Link]
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MDPI. (2016). Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem. [Link]
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Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
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ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),... [Link]
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PMC. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. [Link]
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PubMed. (2004). Oxidation of MCPA and 2,4-D by UV radiation, ozone, and the combinations UV/H2O2 and O3/H2O2. [Link]
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LabRulez LCMS. (n.d.). Chiral separation of Diclofop – methyl. [Link]
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EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]
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EPA. (2025). Methyl 2-(3,5-dichlorophenoxy)propanoate Properties. [Link]
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The Production of Phenoxy Herbicides. (n.d.). [Link]
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IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
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ResearchGate. (n.d.). UV spectrum showing the maximum wavelength of 2.4-D. [Link]
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Thin-layer chromatography (TLC) separation of Methyl 3-(2,4-dichlorophenoxy)propanoate
An Application Note and Protocol for the Thin-Layer Chromatography (TLC) Separation of Methyl 3-(2,4-dichlorophenoxy)propanoate
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the separation and analysis of this compound using thin-layer chromatography (TLC). This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry. We delve into the fundamental principles governing the separation, explain the rationale behind methodological choices, and present a validated, step-by-step protocol. The methodology covers solvent system optimization, sample preparation, chromatogram development, visualization, and data analysis, ensuring scientific rigor and reproducibility.
Introduction: The Role of TLC in Analytical Chemistry
Thin-layer chromatography (TLC) is a powerful and versatile analytical technique used for separating components of a mixture.[1][2] Its simplicity, speed, and cost-effectiveness make it an indispensable tool for various applications, including monitoring reaction progress, assessing compound purity, and identifying unknown substances.[1][2]
The principle of TLC is based on the differential partitioning of compounds between a stationary phase and a mobile phase.[3][4] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a flat plate of glass, plastic, or aluminum.[5][6] The mobile phase is a solvent or a mixture of solvents that travels up the plate via capillary action.[5][7] Separation is achieved because different compounds in the sample mixture travel at different rates, depending on their relative affinities for the stationary and mobile phases.[6][7]
Analyte Focus: this compound
This compound (C₁₀H₁₀Cl₂O₃) is an organic compound often associated with herbicides and plant growth regulators.[8] Its chemical structure, featuring a dichlorinated aromatic ring and a methyl ester group, gives it moderate polarity. Understanding this polarity is crucial for developing an effective TLC separation method. The aromatic ring makes the compound UV-active, which is a key property for visualization.
The Science of Separation: Causality Behind Experimental Choices
The success of any TLC separation hinges on the careful selection of the stationary and mobile phases. The guiding principle is "like dissolves like," but in chromatography, it's about the balance of interactions.
The Stationary Phase: Silica Gel
For this application, we select silica gel (SiO₂) as the stationary phase . Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH).[1][3][9] These groups can form hydrogen bonds and dipole-dipole interactions with analytes.[3][9]
-
Rationale: this compound possesses polar functional groups (the ester and ether oxygens) that can interact with the polar silica gel. However, it also has a significant non-polar region (the dichlorinated benzene ring and the alkyl chain). This dual nature means it will adsorb to the silica gel, but not so strongly that it won't move up the plate. More polar compounds will bind more tightly to the silica gel and travel shorter distances, resulting in lower Retention Factor (Rf) values.[10][11]
The Mobile Phase: Optimizing Polarity for Resolution
The mobile phase (or eluent) must be chosen to effectively move the analyte up the plate. Its role is to compete with the stationary phase for the analyte molecules.[1]
-
Rationale: Since our stationary phase is polar, we must use a relatively non-polar mobile phase. A solvent that is too polar will move all components, including the analyte, to the top of the plate with the solvent front (high Rf values), resulting in poor separation. A solvent that is too non-polar will not move the analyte from the origin (Rf value of zero). Therefore, a mixture of solvents is typically employed to fine-tune the mobile phase's polarity.[4]
For this compound, a good starting point is a binary mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent like ethyl acetate or dichloromethane.[12] By varying the ratio of these solvents, we can optimize the separation to achieve an ideal Rf value, which is typically between 0.3 and 0.7 for good resolution and accurate measurement.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the inclusion of a standard and careful technique ensures the trustworthiness of the results.
Materials and Reagents
| Material/Reagent | Specifications | Purpose |
| TLC Plates | Silica Gel 60 F₂₅₄ (Glass or Aluminum backed) | Stationary phase with fluorescent indicator. |
| Analyte | This compound | The compound to be analyzed. |
| Reference Standard | High-purity this compound | For co-spotting and positive identification. |
| Mobile Phase Solvents | HPLC-grade Hexane and Ethyl Acetate | Components of the mobile phase. |
| Sample Solvent | Dichloromethane or Acetone | To dissolve the analyte for spotting. |
| Developing Chamber | Glass tank with a tight-fitting lid | To hold the mobile phase and saturate the atmosphere. |
| Spotting Capillaries | 1 or 2 µL glass capillary tubes | For precise application of the sample to the plate. |
| Visualization Tools | UV Lamp (254 nm), Iodine Chamber, KMnO₄ stain | To visualize the separated spots. |
Workflow Overview
Caption: A high-level workflow for the TLC analysis protocol.
Step-by-Step Methodology
Step 1: Preparation of the Developing Chamber
-
Pour the chosen mobile phase solvent system (e.g., 8:2 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.[7]
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, which improves the reproducibility of the separation.[5]
-
Cover the chamber with its lid and let it stand for 10-15 minutes to allow for full saturation.[10]
Step 2: Sample Preparation
-
Prepare a dilute solution of your sample containing this compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or acetone.
-
Prepare a separate solution of the high-purity reference standard at the same concentration.
Step 3: TLC Plate Preparation and Spotting
-
Handle the TLC plate only by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[5]
-
Using a capillary tube, apply small, concentrated spots of the sample solution and the reference standard onto the origin line.[10] For method validation, also apply a co-spot containing both the sample and the standard.
-
Ensure the spots are small (1-2 mm in diameter) and are spaced at least 1 cm apart. Allow the solvent to fully evaporate between applications.[10]
Step 4: Chromatogram Development
-
Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase.[7]
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[3][7]
-
Do not disturb the chamber during development.
-
When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber.[3]
-
Immediately mark the position of the solvent front with a pencil.[11]
Step 5: Visualization
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Primary Visualization (Non-destructive): View the plate under a UV lamp at 254 nm.[13][14] The F₂₅₄ indicator in the silica gel will fluoresce green, and compounds that absorb UV light (like our analyte) will appear as dark spots.[7][14] Gently circle the spots with a pencil.
-
Secondary Visualization (Confirmatory): If needed, use a chemical stain.
-
Iodine Chamber: Place the plate in a sealed chamber with a few crystals of iodine. Organic compounds will appear as brown or yellow-brown spots.[13][15] This method is often reversible.
-
Potassium Permanganate (KMnO₄) Stain: Prepare a solution of KMnO₄ and gently dip the plate or spray it. Compounds that can be oxidized will appear as yellow or brown spots on a purple background. This method is destructive.
-
Data Analysis and Interpretation
The primary quantitative metric derived from a TLC experiment is the Retention Factor (Rf) . It is a ratio that quantifies the movement of the analyte relative to the solvent front.[12][16]
Calculating the Rf Value
The Rf value is calculated using the following formula:[11][12][17]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Both distances are measured from the origin line.[16][17] The Rf value is a dimensionless quantity and will always be between 0 and 1.[11]
Caption: Diagram illustrating the measurement points for Rf value calculation.
Interpreting the Results
-
Identification: The Rf value of the analyte in the sample lane should match the Rf value of the reference standard. The co-spotted lane should show a single, well-defined spot, confirming the identity.[18]
-
Purity: A pure compound should ideally yield a single spot.[2][17] The presence of additional spots in the sample lane indicates impurities.
-
Solvent System Optimization: The following table provides guidance on adjusting the mobile phase based on observed Rf values.
| Observed Rf Value | Interpretation | Action Required |
| 0.8 - 1.0 | Analyte is too soluble in the mobile phase. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| 0.0 - 0.2 | Analyte is too strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| 0.3 - 0.7 | Good separation and resolution. | This is the optimal range for accurate analysis. |
Method Validation and Trustworthiness
To ensure the protocol is robust and the results are reliable, method validation is key.[9][19]
-
Specificity: The method's ability to separate the target analyte from other components is crucial.[9][20] This is confirmed by running the sample alongside the standard and observing distinct spots with different Rf values for impurities.
-
Precision: The reproducibility of the Rf values should be checked by running the same sample multiple times. The resulting Rf values should be consistent.[9][20]
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected can be determined by running a dilution series of the standard.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the TLC separation of this compound. By understanding the principles of the separation and following the step-by-step methodology, researchers can achieve reliable and reproducible results. This technique serves as an efficient tool for purity assessment, reaction monitoring, and qualitative identification in a variety of scientific and industrial settings.
References
-
Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. [Link]
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Thin Layer Chromatography: Principle, Parts, Steps, Uses - Microbe Notes. (2023, September 11). Microbe Notes. [Link]
-
Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog. (2026, January 16). Oreate AI. [Link]
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Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis - IAEA. (n.d.). International Atomic Energy Agency. [Link]
-
TLC Visualization Methods - University of Rochester. (n.d.). University of Rochester. [Link]
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Thin Layer Chromatography - Millersville University. (n.d.). Millersville University. [Link]
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Thin-Layer Chromatography (TLC) Procedure and Principles - J&K Scientific LLC. (2023, November 30). J&K Scientific LLC. [Link]
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Thin Layer Chromatography - Veer Narmad South Gujarat University. (n.d.). VNSGU. [Link]
-
Validation of thin layer and high performance thin layer chromatographic methods - ScienceDirect. (n.d.). ScienceDirect. [Link]
-
Thin-Layer Chromatography and Rf Values (14.1.1) - OCR A-Level Chemistry Notes. (n.d.). Save My Exams. [Link]
-
How to detect compounds on TLC plates? - Filterbio. (2025, December 19). Filterbio. [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Organomation. [Link]
-
Calculating retention factors for TLC (video) - Khan Academy. (n.d.). Khan Academy. [Link]
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Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]
-
TLC-Thin Layer Chromatography - OperaChem. (2024, February 24). OperaChem. [Link]
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TLC Validation - Chromatography Forum. (2005, August 17). Chromatography Forum. [Link]
-
Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements - Eurofins USA. (2025, March 31). Eurofins. [Link]
-
Chromatography and Rf Values (GCSE Chemistry) - Study Mind. (2022, May 9). Study Mind. [Link]
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CHEM 344 Thin Layer Chromatography - University of Wisconsin-Madison. (n.d.). University of Wisconsin-Madison. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenoxy Propanoates
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of phenoxy propanoates. As acidic compounds, phenoxy propanoates are particularly susceptible to peak asymmetry, which can compromise the accuracy, resolution, and sensitivity of your analytical method. This document offers a structured approach to diagnosing and resolving these issues, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a distortion in which the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest notable tailing. For many assays, a tailing factor up to 1.5 might be acceptable, but it can become problematic for accurate quantification.[2]
Q2: Why is it critical to address peak tailing when analyzing phenoxy propanoates?
A2: Addressing peak tailing is crucial for several reasons:
-
Compromised Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual phenoxy propanoates in a mixture difficult.[3]
-
Inaccurate Quantification: The distorted peak shape can lead to errors in peak integration by the chromatography data system, resulting in imprecise and inaccurate quantitative results.[3]
-
Reduced Sensitivity: As a peak broadens due to tailing, its height decreases. This can lower the signal-to-noise ratio, negatively impacting the limits of detection and quantification.
-
Method Robustness: Analytical methods that produce tailing peaks are often less robust and more susceptible to minor variations in experimental conditions.
Q3: What are the primary causes of peak tailing for acidic compounds like phenoxy propanoates?
A3: The most common causes of peak tailing in the reversed-phase HPLC analysis of phenoxy propanoates, which are acidic in nature, include:
-
Secondary Interactions with Silanol Groups: Phenoxy propanoates can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][4] These acidic silanol groups can engage in strong secondary interactions with the acidic analyte, leading to peak tailing.[2][4]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the phenoxy propanoates and the residual silanol groups.[5][6] If the pH is not optimized, it can lead to multiple retention mechanisms and peak tailing.[5]
-
Column Overload: Injecting an excessive amount of sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[7][8]
-
Column Contamination and Degradation: The accumulation of strongly retained sample matrix components or the physical degradation of the column bed (e.g., void formation) can create active sites that cause tailing.[2][9]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[3][10]
In-Depth Troubleshooting Guides
Addressing Secondary Interactions with Silanol Groups
The primary cause of peak tailing for acidic compounds like phenoxy propanoates is often unwanted interactions with the silica stationary phase.[2][11] While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, secondary interactions with residual silanol groups can occur.[2]
Causality: Residual silanol groups on the silica backbone are acidic and can become ionized, leading to strong interactions with polar and ionizable analytes.[12] For acidic compounds like phenoxy propanoates, these interactions can create a secondary, undesirable retention mechanism, causing the peaks to tail.[4][11]
Solutions:
-
Utilize End-Capped Columns: Modern HPLC columns often undergo a process called "end-capping," where residual silanol groups are chemically deactivated with a small, non-polar group.[2][13] Using a well-end-capped column is the first line of defense against peak tailing for acidic analytes.[3][14]
-
Consider Alternative Stationary Phases: If peak tailing persists even with an end-capped column, consider stationary phases with reduced silanol activity, such as those based on hybrid silica or polymeric materials.[11][15]
-
Mobile Phase pH Optimization: Properly adjusting the mobile phase pH is a powerful tool to control silanol interactions. This is discussed in detail in the next section.
Optimizing the Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like phenoxy propanoates.[5][16]
Causality: The pH of the mobile phase determines the ionization state of both the acidic phenoxy propanoate analytes and the acidic residual silanol groups on the stationary phase.[5][17] When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[5][6] To achieve good peak shape for an acidic analyte, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[18] This ensures the analyte is in a single, non-ionized form, promoting better retention and symmetrical peaks.
Experimental Protocol: Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for symmetrical peaks of phenoxy propanoates.
Methodology:
-
Determine the pKa: If the pKa of your phenoxy propanoate analyte is unknown, it can be estimated using chemical prediction software or found in the literature.
-
Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase components with different pH values. A good starting range for acidic compounds is typically between pH 2.5 and 4.0. Use a suitable buffer, such as phosphate or acetate, at a concentration of 10-25 mM to ensure stable pH.[7]
-
Equilibrate the System: For each pH level, flush the column with at least 10-15 column volumes of the new mobile phase to ensure complete equilibration.
-
Inject the Sample: Inject your phenoxy propanoate standard.
-
Analyze the Peak Shape: Measure the tailing factor for each pH condition. The optimal pH will be the one that provides a tailing factor closest to 1.0.
Data Presentation: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Analyte Ionization State | Silanol Group Ionization | Expected Peak Shape |
| < pKa - 2 | Predominantly Non-ionized | Suppressed | Symmetrical |
| ≈ pKa | Mixed (Ionized & Non-ionized) | Partially Ionized | Broad, Tailing, or Split |
| > pKa + 2 | Predominantly Ionized | Ionized | Potentially Tailing (due to repulsion) |
Investigating and Mitigating Column Overload
Injecting too much sample onto the column can lead to peak distortion, including tailing.[7]
Causality: Column overload occurs when the concentration of the analyte in a section of the column is too high, exceeding the linear capacity of the stationary phase. This can happen through either injecting too high a mass of the analyte (mass overload) or too large a volume of a strong sample solvent (volume overload).[7][8]
Solutions:
-
Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, mass overload was likely the issue.
-
Reduce Injection Volume: Decrease the volume of your injection. If this resolves the tailing, volume overload was the probable cause.
-
Use a Higher Capacity Column: Consider a column with a larger internal diameter or a stationary phase with a higher surface area if you need to inject larger amounts of sample.[19]
Column Maintenance and Regeneration
A contaminated or physically damaged column is a common source of peak tailing.[2][9]
Causality: Strongly retained impurities from the sample matrix can accumulate on the column inlet, creating active sites that interact with your analytes.[9] Physical damage, such as a void at the column inlet, can disrupt the flow path and cause band broadening.[2][14]
Experimental Protocol: Column Washing Procedure
Objective: To remove strongly retained contaminants from the HPLC column.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Reverse the Column: For a more effective cleaning of the inlet frit, reverse the direction of flow through the column (if permitted by the manufacturer).[2]
-
Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without any buffers) to remove salts.
-
Organic Wash: Flush with a strong organic solvent like 100% acetonitrile or methanol for 30-50 column volumes.
-
Intermediate Polarity Wash: If dealing with very non-polar contaminants, a wash with a solvent like isopropanol can be effective.
-
Re-equilibration: Return the column to its normal flow direction and re-equilibrate with your mobile phase until a stable baseline is achieved.
Mandatory Visualization: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Unknown. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
ACE HPLC. (n.d.). ACE News - HPLC. Retrieved from [Link]
-
LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]
-
Unknown. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]
-
Agilent. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]
-
Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]
-
ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC? Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
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Optimizing solvent selection for recrystallization of Methyl 3-(2,4-dichlorophenoxy)propanoate
Case ID: REC-M3DCP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulties purifying Methyl 3-(2,4-dichlorophenoxy)propanoate due to its low melting point (typically 35–45°C range for this class of esters) and lipophilic nature.[1] The most common failure modes for this molecule are "oiling out" (liquid-liquid phase separation) and persistent phenolic impurities.[1]
This guide moves beyond generic advice, applying thermodynamic principles to optimize your specific solvent system.
Module 1: Solvent System Selection
User Question: "I’ve tried standard Hexane/Ethyl Acetate, but I lose too much yield. What is the optimal solvent system for this ester?"
Technical Response: For chlorophenoxy esters, yield loss in hydrocarbon systems often stems from the molecule's high solubility in non-polar solvents even at low temperatures.[2] We recommend switching to a Polar Protic / Aqueous system.[1][2]
Recommended System: Methanol (Solvent) / Water (Antisolvent) [1]
Why this works (The Mechanism):
-
Temperature Coefficient: This ester exhibits a steep solubility curve in methanol.[1][2] It is highly soluble at 40°C but crystallizes rapidly upon cooling.[1][2]
-
Impurity Rejection: The primary impurity, 2,4-dichlorophenol , is significantly more soluble in aqueous methanol than the ester.[2] This keeps the phenol in the mother liquor while the ester crystallizes.[2]
-
Thermodynamic Control: Water acts as a "modifier" to decrease the solubility power of methanol, forcing the ester out of solution without requiring temperatures low enough to freeze the solvent.[2]
Solvent Performance Comparison
| Solvent System | Yield Potential | Purity Profile | Risk Factor | Verdict |
| Methanol / Water | High (85-92%) | Excellent | Moderate (Oiling out if added too fast) | Primary Recommendation |
| Hexane / Ethyl Acetate | Moderate (60-70%) | Good | Low | Use only if water-free conditions are required.[1] |
| Ethanol / Water | High | Good | High | Ethanol's lower polarity vs. MeOH can increase oiling out risks.[1][2] |
| Toluene | Low | Poor | N/A | Avoid.[1][2] Too soluble; difficult to recover product. |
Module 2: Troubleshooting "Oiling Out"
User Question: "As my solution cools, it turns milky and a bottom layer of oil forms instead of crystals. How do I fix this?"
Technical Response: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs because the solution entered the "metastable zone" at a temperature above the melting point of the solvated solid.
The Fix: The "Seeding at Saturation" Protocol Do not simply cool the flask. You must decouple the temperature drop from the crystallization onset.[1]
-
The Temperature Floor: Determine the melting point of your crude solid.[1][2] Never let the crystallization bath drop below this temperature until after a heavy suspension of crystals has formed.[1]
-
Seed Loading: Add 0.5% w/w of pure seed crystals at 2-3°C below the saturation temperature.
-
Agitation: Vigorous stirring is required to prevent oil droplets from coalescing at the bottom.[1][2]
Visualizing the Oiling Out Logic
Figure 1: Decision tree for remediating oiling out phenomena during ester crystallization.
Module 3: Impurity Rejection (The Phenol Problem)
User Question: "My HPLC still shows 1-2% 2,4-dichlorophenol after recrystallization. Why isn't it washing out?"
Technical Response: Recrystallization alone is inefficient for removing >5% phenolic impurities because of "inclusion."[1][2] The phenol can become trapped within the crystal lattice of the ester.
Pre-Crystallization Chemical Wash (Mandatory Step): Before you heat your solvent, you must chemically strip the phenol.[2]
-
Wash 2x with 5% cold Sodium Carbonate (Na2CO3) .
-
Dry organic layer (MgSO4), evaporate, then proceed to Methanol/Water recrystallization.[1][2]
Module 4: Standard Operating Procedure (SOP)
Protocol: Methanol/Water Displacement Crystallization
-
Dissolution:
-
Place 10g of crude this compound in a flask.
-
Add Methanol (30 mL) .
-
Heat to 40-45°C (Just above MP) with stirring until fully dissolved. Do not reflux vigorously.[1]
-
-
Antisolvent Addition (The Critical Step):
-
Nucleation:
-
Completion:
References
-
PubChem. Diclofop-methyl (Analogous Structure Data). National Library of Medicine.[1][2] Available at: [Link][1]
-
University of York. Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs.[1][2] Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization: Detection and Remediation.[1][2] Particle System Characterization.[1][2] Available at: [Link][1]
-
Google Patents. Synthesis method of 2,4-dichlorophenoxyacetic acid compound (CN109776301B).[1][2] Available at: [1]
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- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Resolving Solubility Challenges of Methyl 3-(2,4-dichlorophenoxy)propanoate in Aqueous Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-(2,4-dichlorophenoxy)propanoate. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of its poor solubility in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to achieve consistent and reliable experimental results.
Understanding the Challenge: Physicochemical Profile
Inferred Physicochemical Properties of this compound:
| Property | Inferred Value/Characteristic | Rationale & Implications for Solubility |
| Water Solubility | Very Low / Poor | The hydrophobic dichlorophenoxy group and the methyl ester functionality significantly limit its ability to form favorable interactions with water molecules.[1][2] |
| LogP (Octanol-Water Partition Coefficient) | High | A high LogP value is expected, indicating a strong preference for non-polar (lipophilic) environments over aqueous ones. This is a key indicator of poor water solubility. |
| pKa (Ionization Constant) | Not Applicable (in typical pH ranges) | As a methyl ester, the compound lacks a readily ionizable proton in the typical biological pH range (pH 1-8). This means that, unlike its parent carboxylic acid, its solubility cannot be significantly increased by adjusting the pH of the medium.[1] |
This profile underscores the necessity of employing advanced solubilization strategies for the effective use of this compound in aqueous experimental systems.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.
Q1: I've tried dissolving this compound directly in my aqueous buffer (e.g., PBS), but it won't dissolve or forms a precipitate. What's happening?
A1: This is expected behavior due to the compound's high hydrophobicity and lack of ionizable groups. Direct dissolution in aqueous buffers is unlikely to succeed because the non-polar molecule cannot favorably interact with the polar water molecules. To overcome this, a common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous medium.
Initial Stock Solution Preparation Workflow:
Caption: Workflow for preparing a concentrated stock solution.
Q2: I've prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is rapidly and significantly decreased upon dilution, causing the compound to exceed its solubility limit in the final aqueous environment. Here are several strategies to mitigate this, which can be used alone or in combination:
Troubleshooting Precipitation Upon Dilution:
-
Reduce the Final Concentration: Your target concentration might be too high for the aqueous buffer, even with a small amount of co-solvent. Try a lower final concentration.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of the buffer, try adding the aqueous buffer to the stock solution dropwise while vortexing. This more gradual change in solvent polarity can help keep the compound in solution.[3]
-
Incorporate a Co-solvent: Including a small percentage of a biocompatible co-solvent in your final aqueous solution can significantly improve solubility.[3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
-
Utilize Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[1][5] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological experiments.[3][6]
Experimental Workflow for Dilution:
Caption: Strategies to prevent precipitation during dilution.
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: No, pH adjustment is unlikely to be an effective strategy for this specific compound. Solubility of a compound is significantly affected by pH only if it has ionizable functional groups (i.e., acidic or basic moieties).[1][7][8][9] The parent compound, 3-(2,4-dichlorophenoxy)propanoic acid, is a weak acid and its solubility would increase at higher pH due to deprotonation. However, in this compound, the carboxylic acid group is esterified, which removes the ionizable proton. Therefore, its solubility will be largely independent of pH in the typical experimental range.
Q4: What are cyclodextrins and can they be used to solubilize this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can form inclusion complexes with poorly soluble "guest" molecules, like this compound, by encapsulating the hydrophobic part of the molecule within their cavity.[2][10][11] This complexation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent water solubility.[2][11]
Mechanism of Cyclodextrin Solubilization:
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and is a good starting point for experimentation.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolution: Transfer the weighed compound into a suitable vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent (Ethanol)
-
Prepare Co-solvent Buffer: Prepare your aqueous buffer (e.g., PBS, pH 7.4) containing the desired final concentration of ethanol (e.g., 5% v/v).
-
Dilution: While vortexing the co-solvent buffer, slowly add the required volume of your concentrated DMSO stock solution to achieve the final desired concentration of this compound.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or decrease the final concentration of the compound.
Protocol 3: Solubilization using a Surfactant (Tween® 80)
-
Prepare Surfactant Buffer: Prepare your aqueous buffer containing the desired final concentration of Tween® 80 (e.g., 0.1% v/v). Ensure the surfactant is fully dissolved.
-
Dilution: While vortexing the surfactant buffer, slowly add the required volume of your concentrated DMSO stock solution.
-
Equilibration: Allow the solution to mix for a few minutes to facilitate the formation of micelles and encapsulation of the compound.
Protocol 4: Solubilization using Cyclodextrins (HP-β-CD)
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to a desired concentration (e.g., 1-5% w/v).
-
Complexation: Add the required volume of your concentrated DMSO stock solution to the cyclodextrin solution while vortexing.
-
Incubation: Incubate the mixture, potentially with gentle agitation, to allow for the formation of the inclusion complex. The time required can vary, so it is advisable to test different incubation times.
Summary of Solubilization Strategies
| Method | Mechanism | Advantages | Considerations |
| Co-solvents | Reduces the polarity of the aqueous medium. | Simple to implement, effective for many compounds. | High concentrations of organic solvents can be toxic to cells or interfere with assays. |
| Surfactants | Forms micelles that encapsulate hydrophobic molecules.[1][5] | Effective at low concentrations, can improve stability.[5] | Can interfere with certain biological assays or membrane integrity. The choice of surfactant is critical. |
| Cyclodextrins | Forms water-soluble inclusion complexes.[10][11] | Generally low toxicity, can enhance bioavailability.[2][10] | Can be more expensive, complexation efficiency varies with the compound. |
Final Recommendations
For this compound, a systematic approach is recommended. Start by preparing a high-concentration stock solution in DMSO. Then, explore the use of co-solvents, surfactants, or cyclodextrins in your aqueous buffer to achieve a stable working solution at your desired final concentration. It is always advisable to perform a small-scale pilot experiment to determine the optimal solubilization conditions for your specific experimental setup.
References
-
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
-
Arun, R.S., et al. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1339-1350. [Link]
-
Pharma Times. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
The PCCA Blog. (2022). The important role and application of surfactants in pharmaceutical formulations. [Link]
-
The PCCA Blog. (2022). The Role of Surfactants in Compounded Preparation. [Link]
-
PubMed. The role of surfactants in the release of very slightly soluble drugs from tablets. [Link]
-
PMC. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
NP-MRD. Showing NP-Card for methyl propionate (NP0189186). [Link]
-
Wikipedia. Cosolvent. [Link]
-
Fiveable. pH and Solubility - AP Chem. [Link]
-
AP Chemistry. 8.11 pH and Solubility. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
Solubility of Things. 2,4-Dichlorophenoxyacetic acid. [Link]
-
ATSDR. 2,4-Dichlorophenoxyacetic Acid. [Link]
-
ResearchGate. Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. [Link]
-
INCHEM. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). [Link]
-
ACS Publications. Dicationic Ionic Liquids of Herbicide 2,4-Dichlorophenoxyacetic Acid with Reduced Negative Effects on Environment. [Link]
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- 11. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
Strategies for long-term storage stability of Methyl 3-(2,4-dichlorophenoxy)propanoate standards
Executive Summary & Compound Profile
Methyl 3-(2,4-dichlorophenoxy)propanoate (commonly referred to as Dichlorprop-methyl or 2,4-DP methyl ester) is the methyl ester derivative of the phenoxy acid herbicide Dichlorprop. In analytical workflows (GC-MS, HPLC-UV), it serves as a critical reference standard.
Unlike its free acid counterpart, the ester moiety introduces specific stability challenges—primarily hydrolysis and transesterification . This guide provides the protocols necessary to mitigate these risks and ensure quantitative accuracy over extended storage periods.
| Property | Detail |
| CAS Registry | 57153-17-0 (Racemic) |
| Chemical Class | Phenoxy carboxylic acid ester |
| Primary Degradation Risk | Hydrolysis (cleavage to free acid) |
| Secondary Risk | Transesterification (in alcohol solvents) |
| Light Sensitivity | Moderate (Chlorinated aromatic ring) |
The Chemistry of Instability: Why Standards Fail
To preserve this standard, one must understand the mechanisms that destroy it. The ester linkage is the "weak link" in the molecule.
Degradation Pathways
The two primary enemies of Dichlorprop-methyl stability are water (hydrolysis) and reactive alcohols (transesterification).
-
Hydrolysis: In the presence of moisture and trace acid/base contaminants, the ester bond cleaves, reverting the molecule to Dichlorprop (free acid) and Methanol.
-
Transesterification: If stored in a different alcohol (e.g., Ethanol) without pH control, the methyl group can be swapped for an ethyl group, changing the analyte entirely.
Mechanism Visualization
The following diagram illustrates the chemical fate of the standard under poor storage conditions.
Figure 1: Chemical degradation pathways. Red paths indicate hydrolysis (primary risk); Yellow paths indicate solvent-induced alteration.
Storage & Preparation Protocols
This section details the "Gold Standard" for preparation. Adhering to this protocol extends shelf life from months to years.
Solvent Selection Strategy
The choice of solvent is the single most critical factor in ester stability.
| Solvent | Suitability | Technical Rationale |
| Acetonitrile (ACN) | Preferred | Aprotic; does not participate in hydrolysis or transesterification. Excellent solubility. |
| Hexane / Toluene | Excellent | Hydrophobic; actively repels moisture. Ideal for GC-ECD/MS stocks. |
| Methanol (MeOH) | Conditional | Risk: Hygroscopic. Can promote hydrolysis if water is absorbed. Use only if anhydrous and stored < -20°C. |
| Ethanol | Avoid | High Risk: Will cause transesterification (conversion to ethyl ester). |
| Acetone | Good | Good solubility, but volatile. Hard to maintain concentration accuracy over time. |
The "Zero-Hydrolysis" Preparation Workflow
Objective: Create a 1000 µg/mL stock solution stable for >12 months.
-
Glassware Prep: Use Class A volumetric flasks. Rinse with acetone followed by the target solvent (e.g., Acetonitrile) to remove any residual moisture or alkaline detergent residues.
-
Weighing: Weigh 10.0 mg of this compound into a tared weighing boat.
-
Note: Avoid plastic weighing boats if possible; use glass or aluminum to prevent static loss.
-
-
Dissolution: Transfer to flask. Dilute to volume with HPLC-grade Acetonitrile .
-
Critical: Do not use "technical grade" solvents; they often contain water or alcohol stabilizers.
-
-
Desiccation (Optional but Recommended): Add 1-2 granules of activated molecular sieves (3Å) to the stock bottle to scavenge intruding moisture.
-
Aliquoting: Transfer solution immediately into Amber, Silanized Glass Vials with PTFE-lined screw caps.
-
Why Silanized? Phenoxy esters can adsorb to active hydroxyl sites on untreated glass, causing concentration drop at low levels (ppb range).
-
Storage Decision Tree
Figure 2: Logical flow for maximizing shelf-life based on solvent selection.
Troubleshooting & FAQs
Q1: I am seeing a new peak appearing just before my analyte in GC-MS. What is it?
Diagnosis: This is likely 3-(2,4-dichlorophenoxy)propanoic acid (the free acid). Cause: Hydrolysis has occurred.[1][2][3] This happens if the standard was stored in methanol that absorbed water, or if the vial was not sealed tightly (allowing moisture entry). Solution:
-
Check the pH of your solvent (acidic conditions accelerate this).
-
Derivatize a small aliquot with Diazomethane or TMS. If the "new peak" disappears and the parent peak increases, it was the free acid.
-
Action: Discard the standard and prepare fresh in Acetonitrile.
Q2: My recovery is consistently low (e.g., 70%), but I don't see degradation peaks.
Diagnosis: Adsorption or Volatilization . Cause:
-
Adsorption: At low concentrations (<1 µg/mL), the ester lipophilicity causes it to stick to non-silanized glass or plastic pipette tips.
-
Volatilization: If stored in Hexane/Acetone, the solvent may have evaporated through a loose cap, concentrating the analyte (appearing as high recovery) or precipitating it (low recovery). Solution: Use silanized glassware. Ensure caps are PTFE-lined and wrapped with Parafilm for long-term storage.
Q3: Can I store the standard in Ethanol?
Answer: No. Ethanol will react with the methyl ester to form the Ethyl ester (transesterification). This will result in a complete loss of your target analyte peak and the appearance of a new peak with a higher molecular weight (+14 amu).
Q4: Is this compound light-sensitive?
Answer: Yes, moderately. Chlorinated aromatics are susceptible to photodechlorination under UV light. While not as sensitive as some polyaromatics, long-term exposure to benchtop fluorescent light can degrade the standard. Protocol: Always use amber glass. If amber glass is unavailable, wrap clear vials in aluminum foil.
References
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846 Update III.[1] [Link]
-
World Health Organization (WHO) & FAO. (2018). Specifications and Evaluations for Agricultural Pesticides: Dichlorprop-P. [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 2-(2,4-dichlorophenoxy)propionate (Related Isomer Data). NIST Chemistry WebBook, SRD 69. [Link]
- Smith, A. E. (1976). Use of acetonitrile for the extraction of herbicide residues from soils. Journal of Chromatography A, 129, 309-314. (Foundational text on solvent suitability for phenoxy herbicides).
Sources
Purification techniques for crude Methyl 3-(2,4-dichlorophenoxy)propanoate reaction mixtures
Executive Summary & Compound Profile
User Warning: This guide specifically addresses the 3-isomer (linear chain), formed via the Michael addition of 2,4-dichlorophenol to methyl acrylate.[1] Do not confuse this with Dichlorprop-methyl (the 2-isomer), as the impurity profiles and thermal stabilities differ significantly.[1]
-
Target Molecule: Methyl 3-(2,4-dichlorophenoxy)propanoate[1][2]
-
Primary Synthesis Route: Base-catalyzed Michael addition (2,4-DCP + Methyl Acrylate).[1]
-
Critical Impurities: Unreacted 2,4-Dichlorophenol (2,4-DCP), Poly(methyl acrylate) oligomers, retro-Michael degradation products.[1]
Quick Reference: Impurity Profile
| Impurity Type | Origin | Detection | Removal Strategy |
| 2,4-Dichlorophenol | Unreacted starting material | Distinct medicinal odor; HPLC (early eluting) | Alkaline wash (pH 9-10) |
| Poly(methyl acrylate) | Polymerization of excess reagent | Gummy/sticky texture; NMR (broad peaks) | Trituration / Crystallization |
| Acid Derivative | Hydrolysis of ester | HPLC (tailing peak) | Bicarbonate wash |
| Retro-Michael Products | Thermal degradation | Appearance of 2,4-DCP after heating | Avoid high-temp distillation |
Troubleshooting Guide (Q&A Format)
Q1: My crude product has a persistent "medicinal" or "antiseptic" smell even after rotary evaporation. Is this normal?
A: No, this indicates residual 2,4-Dichlorophenol (2,4-DCP) .[1]
-
The Cause: 2,4-DCP has a low odor threshold.[1] Even <1% contamination is detectable. Co-evaporation with solvents is often insufficient to remove it due to its boiling point (210°C).
-
The Fix: You must perform a pH-controlled aqueous wash.
-
Protocol: Dissolve crude in Ethyl Acetate. Wash with 5% Sodium Carbonate (
). -
Caution: Do not use strong Sodium Hydroxide (
) or heat. Phenoxy esters are susceptible to saponification (hydrolysis) at high pH, converting your product back to the acid form [1].
-
Q2: I attempted vacuum distillation, but the product turned dark and the vacuum pressure fluctuated.
A: You are likely experiencing a Retro-Michael Reaction .[1]
-
The Science: The bond formed between the phenoxy oxygen and the propanoate chain is reversible under high thermal stress, especially if the crude mixture is acidic. Heating above 120-130°C can cleave the molecule back into 2,4-DCP and methyl acrylate [2].[1] The fluctuating vacuum is caused by the liberation of volatile methyl acrylate.
-
The Fix: Switch to Crystallization or Low-Temperature Column Chromatography . If distillation is mandatory, use a wiped-film evaporator (short path) to minimize residence time.[1]
Q3: The product is oiling out during recrystallization instead of forming crystals.
A: This is a classic "Oiling Out" scenario caused by impurities acting as solvating agents.
-
The Cause: Presence of oligomeric methyl acrylate (gums) or residual solvent prevents crystal lattice formation.
-
The Fix:
-
Seed: If you have a pure crystal, add it at the cloud point.
-
Solvent Switch: Use a Methanol/Water system. Dissolve in warm methanol, then add water dropwise until turbidity persists. Cool slowly.
-
Trituration: If it remains an oil, triturates with cold Hexane or Pentane to extract the non-polar impurities, inducing solidification of the ester.
-
Detailed Purification Protocols
Protocol A: Optimized Aqueous Workup (Removal of Phenols)
Goal: Reduce 2,4-DCP content to <0.1% without hydrolyzing the ester.[1]
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Toluene (10 mL solvent per 1 g crude).
-
Alkaline Wash: Wash the organic phase twice with 0.5 M Sodium Carbonate (
) . -
Brine Wash: Wash once with saturated NaCl to break any emulsions.
-
Drying: Dry over anhydrous
and filter. -
Concentration: Evaporate solvent under reduced pressure (Bath temp < 45°C).
Protocol B: Recrystallization (Removal of Polymers)
Goal: Isolate high-purity solids and leave gummy polymers in the mother liquor.[1]
-
Solvent System: Methanol : Water (9:1) or Toluene : Hexane (1:4) .
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol (approx. 50°C).
-
Precipitation: Add water dropwise with stirring until a faint cloudiness persists.
-
Cooling: Allow the solution to cool to room temperature, then refrigerate at 4°C for 4 hours.
-
Filtration: Filter the white needles/plates. Wash with cold (0°C) Methanol/Water (1:1).
-
Note: Polymer impurities (from methyl acrylate) are generally more soluble in the mother liquor and will be removed [4].
-
Visual Workflows
Diagram 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on crude impurity analysis.
[1]
Diagram 2: The Phase Separation Logic (Protocol A)
Caption: Mechanism of impurity removal during the alkaline wash step.
References
-
FAO/WHO. (1997). Pesticide Residues in Food: 2,4-D and its salts and esters.[1] Inchem.org. Retrieved from [Link]
- Context: Establishes the hydrolysis rates of 2,4-D esters in alkaline environments, supporting the recommend
-
Wikipedia. (2024). Methyl acrylate: Reactions.[4][5][6] Retrieved from [Link]
- Context: Describes the Michael addition reversibility and polymerization risks associated with acryl
-
PubChem. (2024). 2,4-Dichlorophenol (Compound Summary).[1][7][8][3][9][10] National Library of Medicine. Retrieved from [Link]
- Context: Provides pKa data (7.89) validating the use of Carbonate (pKa ~10.3) for selective extraction.
-
Google Patents. (1989). Purification of 2-(4-hydroxyphenoxy)propionic acid ester (JPH02152945A).[1] Retrieved from
-
Context: Although for the hydroxy-analog, this patent establishes the Toluene/Hexane crystallization method for phenoxy propionate esters to remove bis-substituted impurities.[1]
-
Sources
- 1. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C10H10Cl2O3) [pubchemlite.lcsb.uni.lu]
- 3. Molecular imprinted polymer of methacrylic acid functionalised β-cyclodextrin for selective removal of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diclofop-methyl | C16H14Cl2O4 | CID 39985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. 4.10 2,4-D and its salts and esters (E) [fao.org]
Validation & Comparative
Validation of analytical methods for Methyl 3-(2,4-dichlorophenoxy)propanoate per ICH guidelines
Validation of Analytical Methods for Methyl 3-(2,4-dichlorophenoxy)propanoate per ICH Guidelines
Executive Summary: The Structural Isomer Challenge
In the development of chlorophenoxy herbicides and their pharmaceutical intermediates, This compound (hereafter M-3-DP ) presents a unique analytical challenge. Often present as a positional isomer impurity in the synthesis of the widely used herbicide Dichlorprop (Methyl 2-(2,4-dichlorophenoxy)propanoate), M-3-DP requires rigorous quantification to meet purity specifications.
Unlike its chiral isomer (2-DP), M-3-DP is achiral , lacking the stereocenter at the
This guide validates a High-Performance Liquid Chromatography (HPLC-UV) method for M-3-DP, benchmarking it against Gas Chromatography (GC-FID) and Chiral LC alternatives, strictly adhering to ICH Q2(R2) guidelines on analytical validation.
Comparative Analysis: Method Selection
The following table objectively compares the proposed HPLC-UV method against standard industry alternatives for chlorophenoxy ester analysis.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: GC-FID/MS | Method C: Chiral LC (Polysaccharide) |
| Principle | Separation by hydrophobicity on C18 stationary phase. | Separation by boiling point/volatility. | Separation by steric interaction with chiral selectors. |
| Specificity (Isomer) | High. Excellent resolution between 2- and 3- isomers due to structural shape selectivity. | Moderate. 2- and 3- isomers have very similar boiling points; requires specialized polar columns. | Low for M-3-DP. The achiral 3-isomer often elutes in the void or co-elutes with one enantiomer of the 2-isomer. |
| Sensitivity (LOD) | 0.05 µg/mL (UV @ 230 nm). | Excellent (<0.01 µg/mL). Best for trace residue analysis.[1] | Moderate (0.5 µg/mL). |
| Robustness | High. Ambient operation; no thermal degradation of the ester. | Medium. Risk of on-column hydrolysis or thermal breakdown of labile esters. | Low. Columns are expensive and sensitive to mobile phase changes. |
| Cost per Run | Moderate (Solvent consumption). | Low (Gas only). | High (Expensive columns). |
| ICH Suitability | Optimal for QC. Validated for assay and purity in manufacturing. | Optimal for Residue Analysis (impurities < 0.1%). | Only required if 2-isomer enantiomeric excess is the critical quality attribute (CQA). |
Strategic Decision: Method A (RP-HPLC-UV ) is selected as the primary "Product" for validation. It offers the best balance of robustness and specificity for quantifying M-3-DP in the presence of its isomers, a critical requirement for raw material release testing in a GMP/GLP environment.
Validated Analytical Protocol (The "Product")
This protocol is designed to be a self-validating system. The inclusion of a "System Suitability" step ensures the instrument is performing correctly before any results are generated.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecylsilyl),
, particle size (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 80% B
-
12.0 min: 40% B
-
15.0 min: Stop
-
-
Detection: UV at 230 nm (Maximal absorbance for chlorinated phenols).
-
Injection Volume: 10 µL.
-
Column Temperature:
.
Standard Preparation
-
Stock Solution: Weigh 25.0 mg of M-3-DP Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (
). -
Working Standard: Dilute 1.0 mL of Stock Solution to 100 mL with Mobile Phase A:B (50:50) (
).
System Suitability Criteria (Mandatory)
Before analyzing samples, inject the Working Standard 5 times.
-
Precision: RSD of peak area
. -
Tailing Factor (
): . -
Theoretical Plates (
): . -
Resolution (
): If analyzing a mixture, between M-3-DP and Methyl 2-(2,4-dichlorophenoxy)propanoate (Dichlorprop-Me).
Validation Results (per ICH Q2(R2))
The following data summarizes the validation performance of the HPLC method.
Specificity (Isomer Resolution)
The method must distinguish the analyte from its structural isomer.
-
Result: M-3-DP elutes at 7.2 min. Dichlorprop-Me (2-isomer) elutes at 8.1 min.
-
Resolution (
): 3.4 (Passes limit of > 1.5). -
Blank Interference: No peaks detected at retention time of M-3-DP.
Linearity & Range
Evaluated over 50% to 150% of the target concentration (
| Concentration ( | Average Area (mAU*s) |
| 5.0 | 125.4 |
| 7.5 | 188.2 |
| 10.0 | 251.0 |
| 12.5 | 313.5 |
| 15.0 | 376.8 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Criteria: )
Accuracy (Recovery)
Spiked samples at three levels (80%, 100%, 120%).
| Level | Spiked Amount ( | Recovered Amount ( | Recovery (%) |
| 80% | 8.00 | 7.94 | 99.25 |
| 100% | 10.00 | 10.05 | 100.50 |
| 120% | 12.00 | 11.98 | 99.83 |
| Mean Recovery | 99.86% |
Precision
-
Repeatability (Intra-day): RSD = 0.8% (
). -
Intermediate Precision (Inter-day): RSD = 1.2% (
, different analyst/day).
Visualizing the Validation Logic
Diagram 1: Analytical Procedure Lifecycle (ICH Q14/Q2)
This diagram illustrates the flow from defining the ATP (Analytical Target Profile) to Routine Monitoring, emphasizing where this validation fits.
Caption: The Analytical Procedure Lifecycle aligning Method Development (Q14) with Validation (Q2).
Diagram 2: Sample Preparation & Decision Logic
A decision tree for handling different sample matrices (Raw Material vs. Formulation) to ensure specificity.
Caption: Sample preparation workflow distinguishing between pure substance and complex formulation matrices.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
PubChem. (n.d.).[2] Dichlorprop Methyl Ester (Isomer Reference).[2] National Center for Biotechnology Information. [Link]
-
U.S. EPA. (2019). Analytical Methods for Chlorophenoxy Herbicides. Environmental Protection Agency. [Link]
Sources
A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) for Methyl 3-(2,4-dichlorophenoxy)propanoate in Soil
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) of Methyl 3-(2,4-dichlorophenoxy)propanoate, a phenoxyalkanoic acid herbicide, in complex soil matrices. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the nuances of method selection, experimental design, and data interpretation, ensuring scientific integrity and trustworthy results.
The presence of pesticide residues in soil is a significant environmental and health concern.[1] Accurate and sensitive detection methods are crucial for monitoring and risk assessment. This compound, an ester of the widely used herbicide 2,4-D, requires robust analytical techniques for its quantification at trace levels. This guide will compare the established gas chromatography-mass spectrometry (GC-MS) method with liquid chromatography-tandem mass spectrometry (LC-MS/MS), immunoassays, and biosensors, providing the necessary framework for selecting the most appropriate method for your research needs.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for pesticide residue analysis is dictated by a multitude of factors including the chemical properties of the analyte, the complexity of the matrix, required sensitivity, and practical considerations such as cost and throughput.[2]
Table 1: Comparison of Analytical Methods for this compound in Soil
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) | Biosensor |
| Principle | Separation of volatile/semi-volatile compounds followed by mass-based detection.[2] | Separation of polar/thermally labile compounds followed by mass-based detection.[2] | Antigen-antibody binding with an enzymatic colorimetric reaction.[3] | Biological recognition element generates a measurable signal upon analyte interaction.[4] |
| Typical LOD in Soil | Low µg/kg to ng/kg range.[5] | Low µg/kg to ng/kg range.[6] | Low ppm to high ppb range.[7] | Micromolar to nanomolar range.[4][8] |
| Specificity | High, especially with MS/MS. | Very high, due to precursor and product ion monitoring. | Can have cross-reactivity with structurally similar compounds. | Varies depending on the biological recognition element. |
| Throughput | Moderate. | High. | High. | Potentially very high for field screening. |
| Cost per Sample | Moderate to High. | High. | Low. | Low (for the sensor), initial development can be costly. |
| Advantages | Excellent for volatile and semi-volatile compounds, well-established methods (e.g., EPA 8151A).[9] | Suitable for a wide range of compounds, including polar and thermally labile ones, without derivatization.[2] | Rapid, cost-effective, and suitable for high-throughput screening.[3] | Portable, provides real-time or near-real-time results, suitable for in-field use.[4] |
| Disadvantages | May require derivatization for polar analytes, not suitable for thermally labile compounds.[2] | Matrix effects (ion suppression/enhancement) can be a significant challenge.[2] | Prone to false positives/negatives, less quantitative than chromatographic methods.[10] | Stability of the biological component can be a limitation, may lack the specificity of chromatographic methods.[8] |
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been the workhorse for the analysis of volatile and semi-volatile pesticides like this compound.[2] Its high resolving power and the specificity of mass spectrometric detection make it a robust and reliable technique.
Rationale for Experimental Choices in GC-MS Analysis
The analytical workflow for GC-MS analysis of phenoxy acid esters in soil involves several critical steps, each with a specific purpose to ensure accurate and sensitive detection.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Compare GC-MS vs LC-MS for Pesticide Analysis [eureka.patsnap.com]
- 3. Immunoassays to Detect and Quantitate Herbicides in the Environment | Weed Technology | Cambridge Core [cambridge.org]
- 4. (PDF) Microbial amperometric biosensor for online herbicide detection: Photocurrent inhibition of Anabaena variabilis [academia.edu]
- 5. Multiresidue determination of pesticides in soil by gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Multiresidue Pesticides in Agricultural Paddy Soils Near Industrial Areas in Korea by GC–MS/MS and LC–MS/MS Using QuEChERS Extraction with dSPE Clean-Up [mdpi.com]
- 7. Immunosensor for 2,4-dichlorophenoxyacetic acid in aqueous/organic solvent soil extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
Purity assessment of Methyl 3-(2,4-dichlorophenoxy)propanoate using quantitative NMR (qNMR)
Executive Summary
In the characterization of agrochemical intermediates like Methyl 3-(2,4-dichlorophenoxy)propanoate , traditional chromatographic methods (HPLC-UV, GC-FID) often face a metrological bottleneck: they require a reference standard of the exact same analyte to quantify purity. If you are synthesizing the primary reference material, this creates a circular dependency.
Quantitative NMR (qNMR) breaks this loop. By utilizing the principle of direct proportionality between signal integration and molar concentration, qNMR allows for the purity assessment of your target ester using a completely different, certified internal standard (e.g., Maleic Acid). This guide details the validation of this compound purity, demonstrating why qNMR is the superior method for establishing primary metrological traceability.
Strategic Comparison: qNMR vs. HPLC vs. GC
The following table contrasts the performance of qNMR against traditional alternatives for this specific chlorinated ester.
| Feature | qNMR (Primary Method) | HPLC-UV | GC-FID |
| Traceability | SI-Traceable. Relies on a certified Internal Standard (IS) unrelated to the analyte. | Relative. Requires a reference standard of the same analyte (circular for new compounds). | Relative. Requires a reference standard.[1][2][3] |
| Response Factor | Uniform. 1H signal intensity is independent of chemical structure (1 proton = 1 proton). | Variable. Depends on the extinction coefficient ( | Variable. Depends on carbon count and ionization efficiency.[4] |
| Structural Insight | High. Confirms structure and purity simultaneously. Detects isomeric impurities.[4] | Low. Retention time does not confirm structure; peak purity is inferred. | Medium. MS coupling helps, but thermal degradation is a risk for esters. |
| Sample Recovery | Non-destructive. Sample can be recovered.[4][5][6] | Destructive. | Destructive. |
| Precision | High (0.5 - 1.0%). Sufficient for reference standard assignment. | Very High (<0.5%). Better for routine QC, but less accurate for absolute purity assignment. | High (<1.0%). Good for volatile impurities. |
Technical Deep Dive: The qNMR Advantage
The "Self-Validating" System
In qNMR, the validity of the result is intrinsic to the spectrum itself. Unlike HPLC, where a peak at 4.5 minutes could be the analyte or a co-eluting impurity, qNMR provides structural diagnostics:
-
Line Shape Test: If the methyl ester singlet (approx 3.7 ppm) is asymmetric, an impurity is overlapping.
-
Stoichiometric Check: The integral ratio between the aromatic protons (3H) and the ester methyl protons (3H) must be exactly 1:1. Deviation indicates impurity overlap or degradation.
The Traceability Chain
For this compound, we establish traceability to the International System of Units (SI) via a Certified Reference Material (CRM).[3][7]
-
Target: this compound (Analyte)
-
Anchor: NIST-traceable Maleic Acid (Internal Standard)
-
Link: The molar ratio derived from signal integration.
Experimental Protocol
Objective: Determine the mass fraction purity (
A. Reagents & Materials[4][5][7][8]
-
Analyte: this compound (approx. 20 mg).
-
Internal Standard (IS): Maleic Acid (Traceable CRM, purity >99.9%).
-
Why Maleic Acid? It provides a sharp singlet at
6.3 ppm (in DMSO-d6), which sits cleanly between the analyte's O-CH triplet ( 4.2) and aromatic signals ( 6.8–7.4).
-
-
Solvent: DMSO-d6 (99.9 atom% D).
-
Note: CDCl
is common for esters, but Maleic Acid has poor solubility in chloroform. DMSO-d6 ensures complete dissolution of both components.
-
-
Balance: Microbalance with readability of 0.001 mg (1 µg).
B. Sample Preparation (Gravimetric)[8]
-
Weighing: Accurately weigh
(~10 mg Maleic Acid) and (~20 mg Analyte) directly into the same HPLC vial or weighing boat.-
Critical: Record weights to 5 decimal places. The precision of qNMR is limited by the weighing error.
-
-
Dissolution: Add ~0.8 mL DMSO-d6. Vortex until strictly homogeneous.
-
Transfer: Transfer ~0.6 mL to a 5mm high-precision NMR tube.
C. Acquisition Parameters (Bruker/Varian Standard)
To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay (
-
Pulse Sequence: zg (Bruker) or s2pul (Varian) - 90° pulse.[6]
-
Temperature: 298 K (25°C) - regulated.
-
Relaxation Delay (
): 60 seconds .-
Reasoning:
for small molecules can be 5-10s. must be to prevent signal saturation.
-
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Scans (NS): 64 (provides S/N > 300:1 for integration).
-
Acquisition Time (AQ):
seconds (to resolve fine coupling).
D. Processing & Integration
-
Phasing: Manual phasing (zero and first order) is mandatory. Do not use autophase.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).
-
Integration Ranges:
-
IS Peak: Maleic Acid singlet at 6.3 ppm (2 Protons).
-
Analyte Peak: O-Methyl singlet at 3.7 ppm (3 Protons).
-
Alternative Analyte Peak: O-CH
triplet at 4.2 ppm (2 Protons). -
Validation: Calculate purity using both analyte peaks. Results should match within <0.5%.
-
Data Analysis & Calculation
The purity (
Where:
- : Integrated area (Sample vs IS).
- : Number of protons (IS = 2; Sample O-Me = 3).
- : Molecular Weight (Sample = 249.09 g/mol ; Maleic Acid = 116.07 g/mol ).
- : Mass weighed (mg).
- : Certified purity of the Internal Standard (as a decimal, e.g., 0.9995).
Visualization of Workflows
Diagram 1: The qNMR Experimental Workflow
This diagram outlines the critical path from sample prep to data reporting.
Caption: Step-by-step qNMR workflow ensuring metrological traceability.
Diagram 2: Logic Tree - Why qNMR?
This diagram illustrates the decision logic preventing the "circular reference" problem of HPLC.
Caption: Decision logic highlighting qNMR's ability to establish primary standards without circular dependencies.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD) - Maleic Acid." BIPM Metrology Guidelines. [Link]
-
Pauli, G. F., et al. (2005).[9] "qNMR - A Versatile Concept for the Validation of Natural Product Reference Compounds." Journal of Natural Products, 68(1), 133-149. [Link]
-
NIST (National Institute of Standards and Technology). "Standard Reference Materials for NMR Spectroscopy." [Link]
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Bharti, S. K., & Roy, R. (2012).[9] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(2,4-dichlorophenoxy)propanoate
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-(2,4-dichlorophenoxy)propanoate, grounded in established safety principles and regulatory standards.
Hazard Characterization and Risk Assessment: Understanding the "Why"
This compound belongs to the family of chlorophenoxy herbicides.[1][2] Its structural similarity to compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) dictates a cautious approach, assuming similar toxicological and environmental profiles.[3][4] The primary risks associated with this class of compounds include potential skin and eye irritation, harm if swallowed or in contact with skin, and significant aquatic toxicity with long-lasting effects.[5]
Before beginning any procedure, a thorough risk assessment is paramount. The following table summarizes the key hazard classifications based on data from analogous compounds.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal) | ❗ | Warning | H302 + H312: Harmful if swallowed or in contact with skin. |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[5] |
| Serious Eye Damage | 腐蚀 | Danger | H318: Causes serious eye damage.[5] |
| Aquatic Toxicity (Acute & Chronic) | 環境 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Immediate Safety & Personal Protective Equipment (PPE)
Given the potential hazards, stringent adherence to PPE protocols is non-negotiable. This establishes the first layer of defense, protecting personnel from accidental exposure during handling and disposal.
Mandatory PPE includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always use proper glove removal technique to avoid skin contact.[6]
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are required.[7] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or potential for significant exposure, consider chemical-resistant aprons or coveralls.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by a licensed disposal facility.
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, corrosive, environmentally hazardous).[8]
-
No Mixing: Do not mix this waste with other waste streams, particularly strong bases or oxidizing agents, with which it is incompatible.[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, heat, and ignition sources.[7][9][10]
Step-by-Step Disposal Procedures
The guiding principle for the disposal of organochlorine compounds is that they must be managed by a licensed and approved waste disposal contractor.[5][6][10] At present, high-temperature incineration is the only acceptable ultimate disposal procedure for most organochlorine pesticides.[11]
Protocol 4.1: Disposal of Unused Chemical and Contaminated Labware
-
Collection: Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
Rinsing: Rinse any contaminated labware (e.g., beakers, flasks) three times with a small amount of a suitable solvent (e.g., acetone or ethanol). The resulting solvent rinse (rinsate) is also considered hazardous waste and must be added to the same dedicated waste container.
-
Sealing and Storage: Securely seal the waste container. Store it in the satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Protocol 4.2: Management of Spills and Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Control and Isolate: Immediately alert personnel in the area. If safe to do so, prevent further leakage and control the spread of the spill by creating a dike with absorbent material like sand, vermiculite, or chemical spill pillows.[10]
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or cat litter).[10][12] Avoid using combustible materials like paper towels for large spills.
-
Collect: Working from the outside in, carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.[8][12]
-
Decontaminate:
-
Wipe the spill area with a cloth or sponge and a heavy-duty detergent solution.[5]
-
Collect all cleaning materials (gloves, absorbent pads, cloths) and place them in the same hazardous waste container.
-
-
Final Rinse: For non-porous surfaces, a final wipe-down with water may be performed. All rinse water must be collected as hazardous waste.[13] Do not wash spills or cleaning materials down the drain.[12]
-
Dispose: Seal and label the container holding the spill cleanup debris as hazardous waste and arrange for its disposal through your institution's EHS office.[9][14]
Protocol 4.3: Disposal of Empty Containers
Empty containers may retain product residue and must be handled as hazardous waste until properly decontaminated.[10]
-
Triple Rinse: The preferred method for decontaminating empty containers is triple rinsing.[15]
-
Fill the empty container approximately one-quarter full with a suitable solvent (e.g., acetone or ethanol).
-
Secure the cap and shake vigorously for 30 seconds.
-
Drain the rinsate into the designated hazardous waste container.
-
Repeat this process two more times.
-
-
Final Disposal: After triple rinsing, the container can often be managed as non-hazardous solid waste. Puncture the container to prevent reuse. However, always confirm this procedure with your local EHS guidelines, as regulations may vary.[16]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
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Personal protective equipment for handling Methyl 3-(2,4-dichlorophenoxy)propanoate
Topic: Personal protective equipment for handling Methyl 3-(2,4-dichlorophenoxy)propanoate Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide defines the safety architecture for handling This compound .[1][2] While often used as a research intermediate or herbicide derivative (analogous to Dichlorprop-methyl), its chlorophenoxy ester structure dictates a specific hazard profile: high lipophilicity , rapid dermal absorption , and severe ocular risks .
This protocol moves beyond generic safety advice, implementing a self-validating PPE system designed to fail safely and visibly if a breach occurs.
Hazard Architecture & Risk Logic
To select the correct PPE, you must understand the mechanism of toxicity. This compound is an ester derivative of a chlorophenoxy acid .
-
The Lipophilic Threat: Unlike the free acid, the methyl ester form is highly lipophilic. It does not just sit on the skin; it solvates into the stratum corneum, facilitating rapid systemic uptake [1].
-
Ocular Corrosivity: Chlorophenoxy esters are frequently classified as causing irreversible eye damage (Category 1) . A simple splash can cause corneal opacity within minutes [2].
-
Sensitization: Repeated exposure may trigger Type IV hypersensitivity (contact dermatitis).
Hazard Data Summary
| Endpoint | Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal) | Harmful if swallowed or in contact with skin.[3][4][5] |
| Skin Corrosion | Irritant (Category 2) | Causes inflammation; permeation is the silent killer. |
| Eye Damage | Danger (Category 1) | Safety glasses are insufficient. Goggles required. |
| Aquatic Toxicity | Acute/Chronic 1 | Zero-discharge policy for drains/sinks. |
The Self-Validating PPE System
We utilize a "redundant barrier" strategy. The goal is not just protection, but detection of failure.
A. Hand Protection: The "Traffic Light" Protocol
Standard nitrile gloves are susceptible to degradation by concentrated esters. You must use a Laminate/Nitrile Hybrid approach for handling neat (undiluted) compounds.
-
Layer 1 (Inner): Silver Shield® / 4H® (PE/EVAL Laminate).
-
Function: Chemical barrier. Resists permeation for >480 mins.
-
Validation: These gloves are loose. If they feel "tight" or "tacky," the outer glove has failed.
-
-
Layer 2 (Outer): High-Contrast Nitrile (Blue or Orange, 5-8 mil).
-
Function: Mechanical protection and dexterity.
-
Validation: The color contrast against the white inner glove makes tears or punctures immediately visible.
-
B. Respiratory & Ocular Protection
-
Eyes: Indirect-vented Chemical Splash Goggles (ANSI Z87.1+). Face shields alone are prohibited as vapors/aerosols can bypass them from below.
-
Lungs:
-
Solid/Powder: N95 or P100 particulate respirator.
-
Liquid/Solution: Half-face respirator with Organic Vapor (OV) cartridges (Black band). Esters have distinct odors; if you smell it, the seal is broken.
-
Operational Workflow: Handling & Transfer
This workflow minimizes exposure during the most critical phase: transferring the neat compound from the stock container.
Figure 1: Safe Handling Logic Flow. Note the critical "Validation" steps that force a pause to check for breaches.
Step-by-Step Protocol
-
Engineering Control: All handling of the neat substance must occur inside a certified chemical fume hood.
-
Preparation: Place a disposable absorbent mat (benchkote) in the hood. Have a "waste beaker" ready for contaminated tips/spatulas.
-
Transfer:
-
If Liquid: Use a positive-displacement pipette to prevent dripping (esters have low surface tension).
-
If Solid: Use a disposable anti-static spatula.
-
-
The "Outer Glove" Rule: If a drop hits your outer nitrile glove, STOP .
-
Doff the outer glove immediately inside the hood.
-
Inspect the inner Laminate glove.
-
Don a fresh outer nitrile glove before proceeding.
-
-
Decontamination: Wipe the exterior of the stock bottle with an ethanol-dampened wipe before returning it to storage. This prevents "legacy contamination" for the next user.
Emergency Response: The "Solvent Trap"
In the event of a spill, do not use water immediately. Water can spread hydrophobic esters.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Absorb: Use vermiculite or clay-based absorbents . Do not use paper towels (they increase surface area for evaporation).
-
Solubilize: Once the bulk is absorbed, clean the surface with 70% Ethanol or Isopropanol . The ester is more soluble in alcohol than water, allowing for effective removal [3].
-
Final Wash: Finish with soap and water to remove the solvent residue.
Waste Disposal Logistics
This compound is toxic to aquatic life and must never enter the sewer system.[6]
-
Solid Waste: Contaminated gloves, mats, and pipettes go into Hazardous Solid Waste (labeled "Toxic/Environmentally Hazardous").
-
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Waste."
-
Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as chlorophenoxy compounds can degrade exothermically.
-
-
Container Disposal: Triple rinse empty containers with a solvent (ethanol/acetone), then water. Deface the label before discarding as glass waste [4].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39985, Diclofop-methyl (Structural Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Dichlorprop-methyl - Registration Dossier. ECHA. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Label Review Manual - Chapter 10: Worker Protection Labeling. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
